2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
Description
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Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMCWVFMBPRHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride, a pyridine derivative of interest in pharmaceutical research. Two primary synthetic routes are detailed, originating from readily available starting materials. The guide delves into the mechanistic underpinnings of each reaction, offering detailed, step-by-step experimental protocols. Furthermore, it includes data on reaction parameters, purification techniques, and characterization of the final compound and key intermediates. This document is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction
2-Methyl-1-pyridin-2-yl-propylamine is a chiral amine containing a pyridine ring. Its structural motif is found in a variety of biologically active compounds, making its synthesis a topic of interest for medicinal chemists. The dihydrochloride salt form is often preferred for its improved solubility and stability. This guide will explore two robust synthetic pathways for the preparation of this compound, providing the necessary detail for replication and adaptation in a laboratory setting.
The selection of a synthetic route is often guided by factors such as the availability of starting materials, scalability, and the desired stereochemistry of the final product. The pathways presented herein have been designed to be logical, efficient, and grounded in well-established chemical transformations.
Synthetic Pathway A: The Leuckart-Wallach Reaction Route
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1] This pathway offers a direct approach to the target amine from a commercially available ketone.
Overall Synthetic Scheme
Caption: Overall scheme of the Leuckart-Wallach reaction route.
Step 1: Leuckart-Wallach Reaction of 2-Acetylpyridine
In this step, 2-acetylpyridine is heated with an excess of ammonium formate. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ by formic acid (generated from the decomposition of ammonium formate) to yield the N-formyl derivative of the target amine.[2]
Reaction Mechanism:
-
Ammonium formate dissociates upon heating to produce ammonia and formic acid.
-
Ammonia reacts with the carbonyl group of 2-acetylpyridine to form an imine intermediate.
-
Formic acid then reduces the imine to the corresponding secondary amine, which is subsequently formylated by another molecule of formic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-acetylpyridine (1.0 eq) and ammonium formate (5.0-8.0 eq).
-
Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a 10% aqueous solution of sodium hydroxide to the mixture until it is basic (pH > 10).
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-methyl-1-(pyridin-2-yl)propyl)formamide.
Data Summary:
| Parameter | Value | Reference |
| Temperature | 160-180 °C | |
| Reaction Time | 6-12 hours | [3] |
| Molar Ratio (Amine:Ketone) | 5:1 to 8:1 | |
| Expected Yield | 60-75% | General Leuckart Reaction Yields |
Step 2: Hydrolysis of the N-Formyl Intermediate
The N-formyl group is a stable protecting group that can be removed under acidic or basic conditions to yield the free amine. Acidic hydrolysis is commonly employed for this transformation.[1]
Experimental Protocol:
-
Dissolve the crude N-(2-methyl-1-(pyridin-2-yl)propyl)formamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).
-
Heat the solution at reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the free amine with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[4]
Step 3: Formation of the Dihydrochloride Salt
The purified free base is converted to its dihydrochloride salt to improve its stability and solubility in aqueous media.
Experimental Protocol:
-
Dissolve the purified 2-Methyl-1-pyridin-2-yl-propylamine in anhydrous diethyl ether or isopropanol.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Synthetic Pathway B: Reductive Amination and Deoxygenation Route
This alternative pathway involves the initial formation of an amino alcohol, followed by the removal of the hydroxyl group. This route can offer better stereochemical control if a chiral amino alcohol is used as the starting material.
Overall Synthetic Scheme
Caption: Overall scheme of the reductive amination and deoxygenation route.
Step 1: Reductive Amination of 2-Acetylpyridine with Valinol
This step involves the reaction of 2-acetylpyridine with a chiral amino alcohol, such as (S)-valinol, in the presence of a reducing agent. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced to the corresponding amino alcohol.[5]
Experimental Protocol:
-
To a solution of 2-acetylpyridine (1.0 eq) and (S)-valinol (1.1 eq) in a suitable solvent such as methanol or dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[6]
Step 2: Deoxygenation of the Amino Alcohol
The removal of the hydroxyl group from the amino alcohol intermediate is a critical step. While the Barton-McCombie deoxygenation is a well-known method, it involves toxic tin reagents.[7] A more practical approach for a laboratory or industrial setting is catalytic hydrogenation. The benzylic-type alcohol in the intermediate is susceptible to hydrogenolysis.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve the purified amino alcohol in a suitable solvent, such as ethanol or acetic acid.
-
Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base.
Step 3: Formation of the Dihydrochloride Salt
This step is identical to the final step in Pathway A.
Characterization Data
While specific experimental data for 2-Methyl-1-pyridin-2-yl-propylamine is not widely available in the literature, the following are expected spectroscopic characteristics based on its structure.
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
8.5-8.6 (m, 1H): Pyridine H6
-
7.5-7.7 (m, 1H): Pyridine H4
-
7.1-7.3 (m, 2H): Pyridine H3 and H5
-
3.5-3.7 (m, 1H): CH-NH₂
-
1.8-2.0 (m, 1H): CH(CH₃)₂
-
1.5-1.7 (br s, 2H): NH₂
-
0.8-1.0 (d, 6H): 2 x CH₃
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
163-165: Pyridine C2
-
148-150: Pyridine C6
-
135-137: Pyridine C4
-
121-123: Pyridine C3 and C5
-
60-62: CH-NH₂
-
33-35: CH(CH₃)₂
-
18-20: 2 x CH₃
Expected Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 151.12
Conclusion
This guide has outlined two viable synthetic pathways for the preparation of this compound. The Leuckart-Wallach route offers a more direct approach, while the reductive amination/deoxygenation pathway may provide better stereochemical control. The choice of route will depend on the specific requirements of the synthesis, including scale, desired purity, and stereochemistry. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this and related compounds.
References
Sources
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An In-depth Technical Guide to the Potential Biological Activities of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
This guide provides a comprehensive technical overview of the potential biological activities of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride. Given the limited direct literature on this specific molecule, this document synthesizes information from structurally analogous compounds to propose likely mechanisms of action, pharmacological effects, and robust experimental protocols for its investigation. This paper is intended for researchers, scientists, and drug development professionals.
Introduction and Chemical Profile
This compound belongs to the class of pyridine-containing alkylamines. The pyridine ring is a common scaffold in medicinal chemistry, known to impart a wide range of biological activities, including but not limited to anticancer, antitubercular, and neurological effects.[1][2] The propylamine side chain and the methyl group at the 2-position of this chain are expected to influence the compound's steric and electronic properties, thereby affecting its interaction with biological targets. The dihydrochloride salt form is utilized to enhance solubility and stability for experimental purposes.
Postulated Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, we can hypothesize three primary areas of biological relevance for this compound:
Central Nervous System Activity: 5-HT1A Receptor Agonism
Derivatives of pyridin-2-ylmethylamine have been identified as potent and selective agonists of the serotonin 5-HT1A receptor.[3][4] This receptor is a well-established target for the development of therapeutics for psychiatric disorders such as depression and anxiety.[5][6]
Mechanism of Action: 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase and modulate potassium and calcium channels. Agonism at these receptors, particularly postsynaptic receptors in corticolimbic brain regions, is associated with antidepressant and anxiolytic effects.[3][6] The pyridine nitrogen and the amine group in the side chain of analogous compounds are crucial for binding to the receptor.
Below is a conceptual workflow for investigating 5-HT1A receptor agonism.
Caption: Workflow for investigating 5-HT1A receptor agonism.
Anticancer Activity
Pyridine derivatives are prevalent in anticancer drug discovery, exhibiting antiproliferative effects against various cancer cell lines.[1][7] The mechanisms are diverse and often depend on the specific substitutions on the pyridine ring and side chains.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many pyridine-containing compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various intracellular signaling pathways.
-
Cell Cycle Arrest: They may halt the cell cycle at different checkpoints, preventing cancer cell division.
The presence of an amine group in the structure of this compound suggests potential interactions with key enzymes or receptors involved in cancer progression.[1]
The following diagram illustrates a general workflow for screening for anticancer activity.
Caption: Workflow for anticancer activity screening.
Antitubercular Activity: MmpL3 Inhibition
Recent studies have highlighted pyridine-2-methylamine derivatives as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[8][9] MmpL3 is an essential transporter for mycolic acids, which are crucial components of the mycobacterial cell wall.[10] Inhibition of MmpL3 is a promising strategy for developing new antitubercular agents.[11][12]
Mechanism of Action: this compound may act as an MmpL3 inhibitor, disrupting the transport of mycolic acids and compromising the integrity of the mycobacterial cell wall, ultimately leading to bacterial death. The pyridine and methylamine moieties are key pharmacophoric features for binding to MmpL3.[8]
A proposed workflow for evaluating antitubercular activity is presented below.
Caption: Workflow for antitubercular activity evaluation.
Quantitative Data from Analogous Compounds
The following table summarizes the biological activity of compounds structurally related to this compound, providing a benchmark for potential efficacy.
| Compound Class | Target/Assay | Key Structural Features | Activity (IC50/MIC) | Reference |
| Pyridin-2-ylmethylamine Derivatives | 5-HT1A Receptor Binding | 5-methyl & 6-methylamino-pyridine | Potent agonism | [3] |
| Pyridine-2-methylamine Derivatives | M. tuberculosis H37Rv | Pyridine-2-methylamine scaffold | MIC = 0.016 µg/mL | [8][9] |
| 1,2,4-triazole-pyridine hybrids | Murine Melanoma (B16F10) | Pyridine and triazole rings | IC50 = 41.12 µM to 61.11 µM | [13] |
| Imidazo[1,2-a]pyridine Derivatives | Various Cancer Cell Lines | Imidazo[1,2-a]pyridine scaffold | Potent anticancer activity | [14] |
Detailed Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is fundamental for assessing the cytotoxic or antiproliferative effects of the compound.[15][16][17]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
GPCR Agonist Activity Assay (cAMP Accumulation)
This assay determines the functional activity of the compound at a specific GPCR, such as the 5-HT1A receptor.[18][19][20][21][22]
Principle: Activation of Gi-coupled receptors like 5-HT1A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change can be quantified using various methods, such as competitive immunoassays or reporter gene assays.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and varying concentrations of this compound.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 and Emax values to determine the potency and efficacy of the compound as a 5-HT1A receptor agonist.
In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[23]
Principle: Alamar Blue (resazurin) is a redox indicator that is reduced by metabolically active cells, resulting in a color change from blue to pink. The color change can be visually assessed or measured spectrophotometrically.
Step-by-Step Methodology:
-
Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate broth medium.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well microplate.
-
Inoculation: Add the bacterial suspension to each well. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
hERG Channel Inhibition Assay
This assay is a critical component of preclinical safety assessment to evaluate the risk of drug-induced cardiac arrhythmias.[24][25][26][27][28]
Principle: The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. The assay measures the effect of the compound on hERG channel currents using patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure hERG currents.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents. A recommended protocol involves a depolarizing pulse to +40 mV followed by a repolarizing step to -80 mV.[24][27]
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition and Analysis: Record the hERG tail current at each concentration and calculate the percentage of inhibition. Determine the IC50 value for hERG channel block.
Preliminary Safety and Toxicity Considerations
Aminopyridine derivatives can exhibit toxicity, with potential effects on the central nervous system, including headaches, nausea, and in severe cases, convulsions.[29] They can be absorbed through the skin and are considered irritants.[29] Therefore, appropriate personal protective equipment should be used when handling this compound. Further toxicological studies, including genotoxicity and in vivo safety pharmacology, are essential for any compound progressing towards clinical development.[30][31][32]
Conclusion
While direct experimental data on this compound is scarce, a comprehensive analysis of its structural analogs strongly suggests its potential as a biologically active agent in the areas of CNS disorders, oncology, and infectious diseases. The proposed mechanisms of action center around 5-HT1A receptor agonism, anticancer activity, and MmpL3 inhibition. The detailed experimental protocols provided in this guide offer a robust framework for the systematic investigation of these potential activities and for elucidating the therapeutic promise of this compound.
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The Emergence of Pyridine-2-Methylamine Derivatives as Potent MmpL3 Inhibitors: A Technical Guide for Tuberculosis Drug Discovery
Foreword: A New Paradigm in Anti-Tuberculosis Drug Development
For researchers, scientists, and drug development professionals vested in the fight against tuberculosis (TB), the landscape is one of both persistent challenges and profound opportunities. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many conventional therapies obsolete, creating an urgent need for novel therapeutic agents with unique mechanisms of action. Among the most promising new targets is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein vital for the construction of the unique and formidable mycobacterial cell wall.
This technical guide provides an in-depth exploration of a promising new class of MmpL3 inhibitors: pyridine-2-methylamine derivatives, with a specific focus on the core scaffold exemplified by 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride. We will delve into the scientific rationale for targeting MmpL3, the mechanism of action of these inhibitors, and the critical experimental workflows required to validate their efficacy and target engagement. This document is designed not as a rigid set of instructions, but as a strategic guide, offering field-proven insights to accelerate the development of the next generation of anti-tubercular therapeutics.
MmpL3: The Achilles' Heel of Mycobacterium tuberculosis
The resilience of M. tuberculosis is largely attributed to its complex, lipid-rich cell wall, which acts as a highly impermeable barrier to many antibiotics. A key component of this barrier is mycolic acid, and its transport to the periplasm is an essential process for cell wall biosynthesis. This crucial transport step is mediated by MmpL3.[1][2]
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and functions as a flippase, translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[1] This process is energized by the proton motive force (PMF).[1][3] The essentiality of MmpL3 for the viability of M. tuberculosis makes it a highly attractive and vulnerable target for new anti-TB agents.[1]
The MmpL3 Transport Mechanism: A Proton-Powered Flippase
The function of MmpL3 is intricately linked to the proton gradient across the mycobacterial cell membrane. The transporter harnesses the energy of the PMF to drive the translocation of TMM. This proton-coupled transport mechanism is a hallmark of the RND superfamily. The disruption of this process, either by direct binding to the transporter or by dissipation of the PMF, leads to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the mycomembrane, ultimately resulting in bacterial cell death.
Figure 1: The MmpL3 transport mechanism and its inhibition.
This compound: A Profile of a Novel MmpL3 Inhibitor
The discovery of potent and specific MmpL3 inhibitors has been a significant focus of TB drug discovery. A promising class of compounds that has recently emerged is the pyridine-2-methylamine derivatives. These compounds were identified through a structure-based drug design strategy, leveraging the known crystal structures of MmpL3 in complex with other inhibitors.
While specific data for this compound is not extensively published in peer-reviewed literature, the broader class of pyridine-2-methylamine derivatives has demonstrated potent anti-tubercular activity. For the purpose of this guide, we will refer to the data from this closely related series to illustrate the potential of this chemical scaffold.
Structure-Activity Relationship (SAR) and Potency
The pyridine-2-methylamine scaffold has been systematically optimized to enhance its anti-mycobacterial potency. Structure-activity relationship studies have revealed key features that contribute to the high efficacy of these compounds against M. tuberculosis.
| Compound Series | Core Scaffold | Key Substitutions | Representative MIC (µg/mL) against Mtb H37Rv |
| Pyridine-2-methylamines | Pyridine-2-methylamine | Varied lipophilic groups | 0.016 |
| Indole-2-carboxamides | Indole-2-carboxamide | Adamantyl and other bulky groups | 0.005 |
| Adamantyl Ureas | Urea | Adamantyl and trifluorophenyl groups | 0.01 |
| 1,2-Ethylenediamines | Ethylenediamine | Adamantyl and geranyl groups | 1.56 |
Table 1: Comparative in vitro potency of different MmpL3 inhibitor scaffolds.
Mechanism of Action: Direct Engagement with MmpL3
The primary mechanism of action for the pyridine-2-methylamine class of inhibitors is the direct inhibition of MmpL3. This has been validated through several key experimental approaches:
-
Lipid Profiling: Treatment of M. tuberculosis with these compounds leads to the accumulation of TMM and a corresponding decrease in trehalose dimycolate (TDM), a hallmark of MmpL3 inhibition.
-
Resistant Mutant Selection and Sequencing: The most compelling evidence for direct target engagement comes from the generation and analysis of resistant mutants. Strains of M. tuberculosis that develop resistance to pyridine-2-methylamine derivatives consistently harbor mutations in the mmpL3 gene.
The identification of specific mutations within the MmpL3 protein that confer resistance provides strong evidence that the compound directly binds to and inhibits the transporter.
Experimental Workflows for the Evaluation of MmpL3 Inhibitors
The validation of a novel MmpL3 inhibitor requires a series of robust and well-controlled experiments. The following protocols are provided as a guide for researchers in the field.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay for assessing the potency of a new compound.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Figure 2: Workflow for MIC determination by broth microdilution.
Target Validation: Resistant Mutant Selection and Sequencing
This is a critical step to confirm that MmpL3 is the direct target of the inhibitor.
Protocol: Selection and Sequencing of Resistant Mutants
-
Plating on Compound-Containing Agar: Plate a high-density culture of M. tuberculosis H37Rv (e.g., 10^8 - 10^9 CFU) onto Middlebrook 7H10 agar plates containing the test compound at a concentration of 4-8 times the MIC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Isolation of Resistant Colonies: Pick individual colonies that grow on the compound-containing plates.
-
Confirmation of Resistance: Re-streak the isolated colonies on both compound-free and compound-containing agar to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants.
-
PCR Amplification and Sequencing: Amplify the mmpL3 gene using PCR and sequence the amplicons.
-
Sequence Analysis: Compare the mmpL3 gene sequences from the resistant mutants to the wild-type sequence to identify mutations.
Lipid Profiling by Thin-Layer Chromatography (TLC)
This assay provides biochemical evidence of MmpL3 inhibition.
Protocol: Analysis of Mycobacterial Lipids by TLC
-
Metabolic Labeling: Grow M. tuberculosis in the presence of the test compound and a radiolabeled precursor, such as [1,2-¹⁴C]acetic acid, for a defined period.
-
Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a mixture of chloroform and methanol.
-
TLC Analysis: Spot the lipid extracts onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v).
-
Visualization: Visualize the radiolabeled lipids by autoradiography.
-
Analysis: Compare the lipid profiles of treated and untreated cells, looking for an accumulation of TMM and a reduction in TDM in the treated samples.
Preclinical Development Considerations
Beyond target validation, the progression of a promising MmpL3 inhibitor towards clinical development requires a thorough evaluation of its pharmacological properties.
Cytotoxicity Assessment
It is crucial to ensure that the compound is selectively toxic to mycobacteria and has minimal effect on mammalian cells.
Protocol: Cytotoxicity Assay in Vero Cells
-
Cell Culture: Culture Vero cells (an immortalized monkey kidney epithelial cell line) in a 96-well plate until they form a confluent monolayer.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a defined period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
In Vitro Metabolic Stability
Assessing the metabolic stability of a compound in liver microsomes provides an early indication of its potential pharmacokinetic properties.
Protocol: Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing the test compound, liver microsomes (e.g., human or mouse), and a buffer.
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Figure 3: Integrated workflow for the preclinical evaluation of MmpL3 inhibitors.
Conclusion and Future Directions
The pyridine-2-methylamine scaffold represents a highly promising starting point for the development of novel MmpL3 inhibitors. The potent in vitro activity and confirmed on-target mechanism of action of this class of compounds underscore their potential to address the urgent need for new anti-tubercular drugs.
The path forward will involve extensive lead optimization to improve upon the potency, selectivity, and pharmacokinetic properties of these initial hits. In vivo efficacy studies in animal models of tuberculosis will be the ultimate test of their therapeutic potential. The detailed experimental protocols and strategic insights provided in this guide are intended to empower researchers to navigate the complexities of TB drug discovery and to accelerate the translation of these promising MmpL3 inhibitors from the laboratory to the clinic.
References
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Wen, Y., Lun, S., Jiao, Y., Zhang, W., Liu, T., Yang, F., Tang, J., Bishai, W. R., & Yu, L. F. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351. [Link]
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Zhang, B., Li, J., Yang, X., Wu, L., Zhang, J., Yang, Y., ... & Rao, Z. (2019). Crystal structures of membrane transporter MmpL3, an anti-TB drug target. Cell, 176(3), 636-648. [Link]
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Li, W., O'Brien-Simpson, N. M., & Reynolds, E. C. (2021). The minimum inhibitory concentration of antibiotics: methods, interpretation, clinical relevance. Journal of Clinical Microbiology, 59(4), e02325-20. [Link]
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Guallar-Garrido, S., Luquin, M., & Julián, E. (2021). Analysis of the lipid composition of mycobacteria by thin layer chromatography. Journal of Visualized Experiments, (170), e62368. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 23, 2026, from [Link]
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Patsnap. (2024, June 21). What are MmpL3 inhibitors and how do they work? Patsnap Synapse. [Link]
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Stevens, C. M., Kote, A., Slayden, R. A., & Crick, D. C. (2022). The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation. Journal of Biological Chemistry, 298(9), 102293. [Link]
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Li, X., Liu, Y., & Zhang, Z. (2025). Targeted next-generation sequencing: a promising approach for Mycobacterium tuberculosis detection and drug resistance when applied in paucibacillary clinical samples. Microbiology Spectrum, e03770-24. [Link]
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Rupavataram, S., & Lavhale, M. S. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]
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McNeil, M. B., Dennison, D. M., & Zuber, P. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. Tuberculosis, 114, 101783. [Link]
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early studies on 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
An In-depth Technical Guide to the Early-Stage Investigation of 2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride
Abstract
This guide provides a detailed technical overview of the foundational studies on this compound, a compound belonging to the class of pyridin-2-yl-methylamine derivatives. While specific historical research on this exact molecule is not extensively documented in publicly available literature, this document synthesizes information from early studies of structurally analogous compounds to construct a scientifically rigorous framework for its initial investigation. We will explore a plausible synthetic route, outline key characterization and analytical protocols, and detail the likely early-stage pharmacological evaluations, with a focus on its potential as a central nervous system agent. This guide is intended for researchers and professionals in drug discovery and development, offering insights into the experimental logic and methodologies that underpin the early assessment of novel chemical entities in this class.
Introduction and Rationale
Pyridin-2-yl-methylamine derivatives represent a significant class of compounds in medicinal chemistry, with many analogues exhibiting activity at various receptors within the central nervous system (CNS). Early research into related structures has revealed potential therapeutic applications as antidepressants and analgesics, primarily through agonist activity at serotonin 5-HT1A receptors.[1][2] The structural motif of a pyridine ring linked to an aminopropyl chain is a key pharmacophore that has been explored for its ability to interact with aminergic G-protein coupled receptors.
The synthesis and study of this compound would be a logical step in the exploration of this chemical space. The introduction of a methyl group on the propyl chain can influence the compound's lipophilicity, metabolic stability, and stereochemical interactions with its biological target, potentially leading to improved potency, selectivity, or pharmacokinetic properties. This guide reconstructs the likely pathway of an early-stage research program for this compound, from initial synthesis to preliminary biological assessment.
Synthesis and Chemical Characterization
The synthesis of 2-Methyl-1-pyridin-2-yl-propylamine would likely have been approached through a reductive amination pathway, a robust and widely used method for the formation of amines.[1] This approach offers a convergent and efficient route from commercially available starting materials.
Proposed Synthetic Pathway
The logical synthesis would involve the reaction of a pyridin-2-yl-acetone with a suitable amine source under reducing conditions.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reductive Amination
-
To a solution of pyridin-2-yl-acetone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Sodium cyanoborohydride is a mild reducing agent that is selective for the imine intermediate formed in situ, minimizing the reduction of the starting ketone. Ammonium acetate serves as the ammonia source for the primary amine.
-
-
Step 2: Work-up and Purification of the Free Base
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and basify to a pH of >10 with 2N NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Rationale: The formation of the dihydrochloride salt is crucial for improving the compound's stability, crystallinity, and aqueous solubility, which is advantageous for handling and formulation in biological assays.
-
Chemical Structure and Properties
The following table summarizes the key computed properties for the free base of the target compound.
| Property | Value | Source |
| Molecular Formula | C9H14N2 | [PubChem] |
| Molecular Weight | 150.22 g/mol | [4] |
| XLogP3 | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
Table 1: Computed Physicochemical Properties of N-methyl-1-pyridin-2-ylpropan-2-amine (a close analog).
Diagram: Synthetic Workflow
Caption: Proposed synthesis of this compound.
Early-Stage Pharmacological Evaluation
Based on the known activities of similar pyridin-2-yl-methylamine derivatives, the early pharmacological assessment of this compound would logically focus on its potential as a 5-HT1A receptor agonist.[1][2] The primary goal of these initial studies is to determine the compound's affinity and functional activity at the target receptor and to assess its selectivity against other relevant receptors.
In Vitro Receptor Binding Assays
The first step in the biological evaluation is to determine the compound's binding affinity for the 5-HT1A receptor. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: 5-HT1A Receptor Binding Assay
-
Preparation of Membranes:
-
Use cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound (this compound).
-
Incubate at room temperature for 60 minutes.
-
Rationale: The test compound will compete with the radioligand for binding to the 5-HT1A receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Functional Activity Assays
Following the determination of binding affinity, it is essential to assess whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor. A common method for this is the GTPγS binding assay.
Diagram: Pharmacological Screening Workflow
Caption: A typical early-stage pharmacological screening cascade.
In Vivo Proof-of-Concept Studies
Promising compounds from in vitro assays would then be advanced to in vivo models to assess their therapeutic potential. For a putative 5-HT1A agonist with antidepressant potential, the forced swim test in rats is a standard early-stage model.[2]
Experimental Protocol: Forced Swim Test (FST)
-
Acclimation and Pre-test:
-
Acclimate male Sprague-Dawley rats to the testing room for at least one hour.
-
On day 1, place each rat in a cylinder of water (25°C) for a 15-minute pre-swim session.
-
Rationale: The pre-test induces a state of behavioral despair, characterized by immobility.
-
-
Drug Administration and Test:
-
On day 2, administer the test compound (e.g., 1, 5, 10 mg/kg, p.o.) or vehicle 60 minutes before the test session.[2]
-
Place the rats in the water cylinder for a 5-minute test session.
-
Record the duration of immobility.
-
-
Analysis:
Conclusion
The early-stage investigation of this compound, while not explicitly detailed in historical records, can be confidently reconstructed based on established principles of medicinal chemistry and pharmacology. The synthetic route via reductive amination is a reliable and scalable method for its preparation. The subsequent pharmacological evaluation, focusing on its potential as a 5-HT1A receptor agonist, would follow a logical progression from in vitro binding and functional assays to in vivo models of depression. This systematic approach allows for the thorough characterization of the compound's affinity, efficacy, and preliminary therapeutic potential, providing the necessary foundation for further drug development efforts.
References
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- Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
- Human Metabolome Database. (2012). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198).
- PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors.
- Taylor & Francis. (n.d.). Propylamine – Knowledge and References.
- PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine.
- PubMed. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells.
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- PubMed. (n.d.). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran.
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- MDPI. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer.
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Methodological & Application
2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride in vivo experimental design
An Application Guide for the In Vivo Evaluation of 2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] The novel compound, this compound, presents a unique structure with potential for biological activity, likely involving the central nervous system (CNS) given its aminopropyl-pyridine core. This document, developed for researchers and drug development professionals, provides a comprehensive framework for the systematic in vivo characterization of this new chemical entity (NCE).
As specific biological data for this compound is not yet publicly available, this guide is designed as a foundational strategy. It follows a logical, industry-standard progression from initial safety and pharmacokinetic profiling to robust pharmacodynamic and behavioral assessment. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity, in alignment with Good Laboratory Practice (GLP) principles mandated by regulatory bodies like the FDA.[3][4]
Section 1: Pre-formulation and Compound Handling
The first critical step in any in vivo program is to establish a safe and effective formulation for administration. The dihydrochloride salt form of the compound suggests good aqueous solubility, but this must be empirically verified. The goal is to develop a simple, non-toxic vehicle that can consistently deliver the desired dose.
Protocol 1.1: Vehicle Screening and Formulation Development
Causality: An inappropriate vehicle can cause adverse effects, confound study results, or lead to poor drug exposure due to precipitation or degradation. This protocol aims to identify a vehicle that ensures complete solubilization of the test article at the highest required concentration.
Methodology:
-
Initial Solubility Assessment: Prepare a stock solution of this compound in sterile water. Assess its solubility up to a target concentration of 10-20 mg/mL.
-
pH Adjustment: Measure the pH of the aqueous solution. If it is highly acidic, adjust towards a physiologically neutral pH (6.5-7.5) using a suitable buffer (e.g., phosphate-buffered saline, PBS) or a dilute base (e.g., 0.1N NaOH), while observing for any precipitation.
-
Co-Solvent Screening (if necessary): If aqueous solubility is insufficient for the required dose levels, screen a panel of common, non-toxic co-solvents. A standard vehicle for many CNS compounds is a mixture of Polysorbate 80 (Tween® 80) and saline.[5]
-
Example Vehicle: 5-10% Tween® 80 in 0.9% sterile saline.
-
Procedure: First, dissolve or suspend the compound in the co-solvent (Tween® 80), then add the saline dropwise while vortexing to create a clear solution or a stable, fine suspension.
-
-
Final Formulation Check: The final formulation should be visually inspected for clarity and particulates. It should remain stable for the duration of the experiment. Prepare fresh daily unless stability data demonstrates otherwise.
Section 2: Pharmacokinetic (PK) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental.[6] A PK study reveals how the body processes the drug, informing dose selection, dosing frequency, and potential for target engagement. It is essential for correlating the administered dose with both efficacy and toxicity.[7]
Experimental Design: Single-Dose PK in Rodents
| Parameter | Specification | Rationale |
| Species | Sprague-Dawley Rat | A common, well-characterized species for PK studies. |
| Groups | 1. Intravenous (IV), 2. Oral Gavage (PO) | IV administration provides 100% bioavailability as a reference. PO is a common intended route for clinical use. |
| Dose (IV) | 1-2 mg/kg | A low dose to establish baseline clearance and volume of distribution without inducing confounding pharmacology. |
| Dose (PO) | 5-10 mg/kg | A higher dose to ensure detectable plasma concentrations and assess oral absorption. |
| Animals/Group | n=3-5 per time point (composite) or n=4-5 (serial) | To ensure sufficient statistical power. Serial sampling (if possible) reduces animal usage. |
| Sample Matrix | Plasma (with K2EDTA anticoagulant) | Standard matrix for measuring circulating drug levels. |
| Bioanalysis | LC-MS/MS | The gold standard for sensitive and specific quantification of small molecules in biological matrices. |
Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Preparation: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days. Fast animals overnight (with water ad libitum) before dosing to reduce variability in oral absorption.
-
Dosing:
-
IV Group: Administer the compound via a bolus injection into the tail vein.
-
PO Group: Administer the compound using an appropriate-sized oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) into K2EDTA-coated tubes at specified time points. A typical schedule would be:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Data Analysis: Quantify plasma concentrations using a validated LC-MS/MS method. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. A study on 2-aminopyridine derivatives provides a good reference for expected parameters.[8]
-
Key Parameters: Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), t1/2 (Half-life), CL (Clearance), Vd (Volume of Distribution), and F% (Oral Bioavailability).
-
Diagram 1: Pharmacokinetic Study Workflow
Caption: Workflow for a rodent pharmacokinetic study.
Section 3: Toxicology and Safety Assessment
Before evaluating efficacy, it is imperative to understand the compound's safety profile. Preclinical toxicology studies are a strict regulatory requirement and are essential for identifying potential target organs of toxicity and determining a safe dose range for subsequent studies.[6][9] All formal safety studies must be conducted under GLP conditions.[3]
Protocol 3.1: Acute Toxicity Study for Maximum Tolerated Dose (MTD)
Causality: This study establishes the acute dose-response relationship and identifies the MTD, which is the highest dose that does not cause unacceptable toxicity or death. This is critical for designing repeated-dose and efficacy studies.
Methodology (Based on OECD Test Guideline 425):
-
Species: Use both mice (e.g., CD-1) and rats (e.g., Sprague-Dawley), as required by regulatory agencies.[6] Use both sexes.
-
Starting Dose: Begin with a dose significantly lower than any predicted toxic dose (e.g., 30 mg/kg).
-
Procedure: Dose a single animal. If it survives, dose the next animal at a higher dose (e.g., using a progression factor of 3.2). If it shows signs of toxicity, dose the next animal at a lower dose.
-
Observations: Monitor animals intensely for the first 4 hours and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in posture, breathing, activity, convulsions) and any mortality. Record body weights on Days 0, 7, and 14.
-
Endpoint: Determine the MTD and an estimated LD50 (Lethal Dose, 50%).
Protocol 3.2: 14-Day Repeated-Dose Toxicity Study
Causality: This study provides information on toxicity following repeated administration, which is more relevant to clinical scenarios. It helps identify target organs and determines if there is cumulative toxicity.
Methodology:
-
Species: Rat (Sprague-Dawley).
-
Groups (n=5-10/sex/group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 1/10th of MTD)
-
Group 3: Mid Dose (e.g., 1/3rd of MTD)
-
Group 4: High Dose (at or near the MTD)
-
-
Administration: Dose animals daily (e.g., via oral gavage) for 14 consecutive days.
-
In-Life Monitoring:
-
Clinical Observations: Daily.
-
Body Weight & Food Consumption: Twice weekly.
-
-
Terminal Procedures (Day 15):
-
Blood Collection: For complete blood count (hematology) and clinical chemistry panels (to assess liver and kidney function).
-
Necropsy: Perform a full gross pathological examination of all animals.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, brain, heart, etc.).
-
Histopathology: Preserve major organs and any gross lesions in 10% neutral buffered formalin for microscopic examination. The toxicological profile of pyridine suggests a focus on the liver and nasal passages.[10][11]
-
Section 4: Pharmacodynamic (PD) and Efficacy Assessment
Given the compound's structure, a CNS-focused PD evaluation is warranted to identify its primary pharmacological effects. The following assays provide a broad screen for stimulant, sedative, antidepressant, and abuse-related activities.
Diagram 2: Behavioral Assay Decision Tree
Caption: Decision logic for selecting secondary behavioral assays.
Protocol 4.1: Open Field Test (Locomotor Activity)
Causality: This test is a primary screen for novel CNS compounds. It assesses general activity levels and can indicate stimulant (hyperactivity), sedative (hypoactivity), or anxiolytic (increased center time) effects.[12]
Methodology:
-
Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle via the intended route (e.g., PO or IP).
-
After an appropriate pretreatment time (determined from PK data, e.g., 30-60 min), place the animal in the center of the arena.
-
Record activity for 30-60 minutes.
-
-
Endpoints:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.
-
Rearing Counts: A measure of exploratory behavior.
-
Protocol 4.2: Forced Swim Test (FST) in Rats
Causality: The FST is a widely used model to screen for antidepressant-like activity.[13] Antidepressant compounds characteristically reduce the time spent immobile, interpreted as a reduction in behavioral despair.
Methodology:
-
Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm.
-
Procedure (Two-Day Protocol):
-
Day 1 (Habituation): Place each rat in the cylinder for a 15-minute pre-swim session. Remove, dry, and return to home cage.
-
Day 2 (Test): Administer the test compound or vehicle. After the appropriate pretreatment time, place the rat back in the water for a 5-minute test session.
-
-
Scoring: Record the session and score the duration of immobility (time spent making only minimal movements to keep the head above water). Scoring can be done manually by a blinded observer or with automated software.
-
Endpoint: A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like effects.
Protocol 4.3: Conditioned Place Preference (CPP)
Causality: The CPP paradigm assesses the rewarding or aversive properties of a drug.[14] If a compound is rewarding, animals will spend more time in the environment previously paired with the drug, indicating abuse potential.
Methodology:
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure (Three-Phase Protocol):
-
Phase 1 (Pre-Test/Baseline): Place animals in the apparatus with free access to both chambers for 15 minutes to determine any initial chamber preference.
-
Phase 2 (Conditioning): This phase lasts for 4-8 days. On alternating days, animals receive a drug injection and are confined to one chamber (e.g., the initially non-preferred one), and a vehicle injection and are confined to the other chamber.
-
Phase 3 (Post-Test): In a drug-free state, place animals back in the apparatus with free access to both chambers for 15 minutes.
-
-
Endpoint: Record the time spent in the drug-paired chamber during the post-test. A significant increase in time spent in the drug-paired chamber compared to the pre-test baseline indicates a rewarding effect.
References
-
Human Metabolome Database. (2023). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198). HMDB. [Link]
-
Driscoll, C., & Organ, M. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Gao, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
- Guillaumet, G., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]
-
Khumalo, H. M., et al. (2018). A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. Molecules. [Link]
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Castagné, V., et al. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods in Molecular Biology. Humana Press. [Link]
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Cannaert, A., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology. [Link]
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Turner, K. M., et al. (2019). The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD. Frontiers in Behavioral Neuroscience. [Link]
-
NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]
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Chen, C., & Zijtveld, S. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM. [Link]
-
Celentano, M., et al. (2016). Novel Psychoactive Drugs. Frontiers in Pharmacology. [Link]
-
Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung. [Link]
-
Han, M. H., & Nestler, E. J. (2017). Psychostimulants and social behaviors. Frontiers in Molecular Neuroscience. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]
-
Hendradi, E., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
-
Kumar, A., et al. (2023). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Organic & Medicinal Chemistry International Journal. [Link]
-
Carlezon, W. A., et al. (2003). Enduring behavioral effects of early exposure to methylphenidate in rats. Biological Psychiatry. [Link]
-
National Research Centre for the Working Environment. (2022). Pyridine. NFA. [Link]
-
ResearchGate. (2023). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
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analytical methods for 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride detection
An Application Guide to the Analytical Quantification and Characterization of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the analytical detection, quantification, and characterization of this compound. Designed for researchers, analytical scientists, and professionals in drug development and quality control, this document outlines multiple orthogonal methods, including High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it covers key spectroscopic techniques (UV-Vis, IR, NMR) for unambiguous structural confirmation. The causality behind experimental choices is explained throughout, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations, such as those outlined in the ICH guidelines[1][2].
Introduction and Physicochemical Profile
2-Methyl-1-pyridin-2-yl-propylamine is a pyridine derivative with a primary amine functional group. Its dihydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical contexts as a potential active pharmaceutical ingredient (API), intermediate, or reference standard. Accurate and precise analytical methods are paramount for ensuring product quality, stability, and for conducting pharmacokinetic or toxicological studies.
The molecule's structure, featuring a basic primary amine (pKa ≈ 10.2) and a pyridine ring, dictates its analytical behavior.[3][4] It is highly polar and water-soluble, particularly in its salt form. These properties are central to the selection of appropriate analytical techniques and the development of robust methodologies.
| Property | Value | Source |
| Chemical Name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride | - |
| Molecular Formula | C₉H₁₄N₂ · 2HCl | Calculated |
| Molecular Weight | 223.15 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Water Solubility | High | Inferred from structure & related compounds[3] |
| Predicted pKa (Strongest Basic) | ~10.2 | ChemAxon (via HMDB for similar structures)[3] |
Chromatographic Methods for Quantification
The choice of chromatographic method depends on the analytical objective, required sensitivity, and sample matrix. We present three validated approaches suitable for different applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale: HPLC-UV is the workhorse method for routine quality control (QC), purity assessment, and assay of bulk drug substances. A reversed-phase (RP) method is ideal for this polar compound. The key challenge with basic amines like our analyte is managing peak shape. The primary amine can interact with residual silanols on the silica-based column packing, leading to peak tailing. To mitigate this, our protocol employs a buffered mobile phase at a mid-range pH (e.g., pH 4.5). At this pH, the analyte is consistently protonated (a single species), and the buffer salts compete for active sites on the stationary phase, resulting in a sharp, symmetrical peak. The pyridine ring provides a strong chromophore for UV detection.
Protocol: HPLC-UV Assay and Purity Determination
-
Sample Preparation:
-
Accurately weigh and dissolve 25 mg of this compound reference standard in 50 mL of mobile phase to create a stock solution (500 µg/mL).
-
Prepare working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Prepare test samples by dissolving the material in the mobile phase to a nominal concentration of 100 µg/mL.
-
-
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD | Standard quaternary pump system with UV detection. |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm | Robust, general-purpose C18 column with good lifetime. |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 4.5 with H₃PO₄ | Buffering agent to control analyte ionization and minimize peak tailing. |
| Mobile Phase B | Acetonitrile | Organic modifier to control retention. |
| Gradient | 5% B to 45% B over 15 minutes, then wash and re-equilibrate | Gradient elution ensures separation of the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | UV at 262 nm | Corresponds to an absorbance maximum of the pyridine chromophore. |
-
System Suitability:
-
Inject the 100 µg/mL standard solution six times.
-
Acceptance Criteria: RSD of peak area < 2.0%; Tailing factor < 1.5; Theoretical plates > 2000.
-
-
Validation Summary (as per ICH Q2(R1) Guidelines[1]):
| Parameter | Typical Result |
| Specificity | Peak is spectrally pure and well-resolved from excipients and degradation products. |
| Linearity (R²) | > 0.999 over 1-200 µg/mL range. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% (Repeatability); < 2.0% (Intermediate Precision) |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow from sample preparation to final report generation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS offers excellent chromatographic resolution and structural confirmation through mass fragmentation patterns. However, the analyte is a non-volatile dihydrochloride salt. Therefore, a critical sample preparation step is required to neutralize the salt and extract the volatile free base into an organic solvent. The protocol is adapted from established methods for similar amine compounds[5]. Electron Ionization (EI) will produce a reproducible fragmentation pattern, creating a fingerprint for confident identification.
Protocol: GC-MS Identification and Limit Testing
-
Sample Preparation (Free Base Extraction):
-
Dissolve ~1 mg of the sample in 1 mL of deionized water.
-
Add 100 µL of 5 M Sodium Hydroxide (NaOH) to basify the solution to pH > 12. This neutralizes the HCl salt to form the free amine.
-
Add 1 mL of Dichloromethane (DCM) and vortex vigorously for 1 minute to extract the free base into the organic layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the bottom DCM layer to a clean vial for injection. A small amount of anhydrous sodium sulfate can be added to remove residual water.
-
-
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent | Standard, reliable system for routine analysis. |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | A 5% phenyl-methylpolysiloxane column provides good separation for a wide range of semi-polar compounds.[5] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas, standard for MS applications. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to elute the analyte in a reasonable time with good peak shape. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible fragmentation and library matching. |
| Scan Range | m/z 40-450 | Covers the molecular ion and expected fragment ions. |
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): m/z 150 (corresponding to the free base C₉H₁₄N₂).
-
Key Fragments: Expect fragmentation from the cleavage of the C-C bond beta to the nitrogen (benzylic-type cleavage), leading to a prominent pyridin-2-ylmethyl cation (m/z 92). Another likely fragmentation is the loss of an isopropyl group.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: LC-MS/MS is the definitive method for trace-level quantification, especially in complex matrices like plasma, urine, or soil, due to its unparalleled sensitivity and selectivity.[6][7][8] The method uses a chromatographic separation followed by mass spectrometric detection where a specific precursor ion (the protonated molecule) is selected and fragmented to produce a characteristic product ion. This transition, known as Multiple Reaction Monitoring (MRM), is highly specific and filters out background noise. Electrospray Ionization (ESI) in positive mode is ideal for protonating the basic amine group to generate the [M+H]⁺ precursor ion.
Protocol: Trace Quantification by LC-MS/MS
-
Sample Preparation:
-
For bioanalysis, a protein precipitation or solid-phase extraction (SPE) would be employed. For this note, we describe a simple dilute-and-shoot method for a clean matrix.
-
Prepare standards in a 50:50 mixture of water and acetonitrile.
-
Dilute samples to fall within the calibration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
-
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| LC-MS/MS System | Waters Xevo TQ-S or Sciex 6500+ or equivalent | High-sensitivity triple quadrupole mass spectrometer. |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | UPLC column for fast, high-resolution separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 2% B to 95% B over 3 minutes | Fast gradient suitable for UPLC and high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Ionization Mode | ESI Positive | The basic amine readily accepts a proton. |
| MRM Transitions | Precursor (Q1): m/z 151.1 ([M+H]⁺) Product (Q3): m/z 93.1 (Pyridin-2-ylmethanaminium fragment) | The precursor is the protonated free base. The product ion results from a characteristic fragmentation, providing high selectivity. |
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Spectroscopic Methods for Structural Characterization
For definitive structural confirmation, especially during method development, reference standard characterization, or structural elucidation of unknown impurities, spectroscopic techniques are essential.[9][10][11]
-
UV-Vis Spectroscopy:
-
Principle: The pyridine ring is an aromatic chromophore that absorbs UV light.
-
Expected Spectrum: In an acidic or neutral aqueous solution, expect two primary absorption bands characteristic of the pyridine moiety, typically around 200-215 nm and 260-270 nm . The exact λmax may shift slightly based on solvent and substitution. This property is exploited for UV detection in HPLC.
-
-
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy identifies functional groups within the molecule based on their vibrational frequencies.
-
Expected Key Peaks (cm⁻¹):
-
~3000-3100: Aromatic C-H stretch (pyridine ring).
-
~2850-2960: Aliphatic C-H stretch (methyl, propyl groups).
-
~2400-2800 (broad): N-H stretch from the protonated amine hydrochloride salt (R-NH₃⁺).
-
~1600, ~1480, ~1440: C=C and C=N ring stretching vibrations (pyridine ring).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides the most detailed structural information by mapping the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
-
Expected ¹H NMR Signals (in D₂O):
-
~8.5 ppm (doublet): Proton on the pyridine ring ortho to the nitrogen.
-
~7.5-8.0 ppm (multiplets): Remaining 3 protons on the pyridine ring.
-
~4.0-4.5 ppm (multiplet): The methine (CH) proton adjacent to the pyridine ring and the amine.
-
~2.0-2.5 ppm (multiplet): The methine (CH) proton of the isopropyl group.
-
~1.0-1.3 ppm (doublets): Two methyl (CH₃) groups of the isopropyl moiety.
-
-
Expected ¹³C NMR Signals (in D₂O):
-
~150-160 ppm: Carbon atoms of the pyridine ring adjacent to the nitrogen.
-
~125-145 ppm: Other carbon atoms of the pyridine ring.
-
~50-60 ppm: Carbon atom of the C-N bond.
-
~30-40 ppm: Methine carbon of the isopropyl group.
-
~15-25 ppm: Methyl carbons of the isopropyl group.
-
-
References
-
Human Metabolome Database. (2012). Metabocard for 2-Methyl-1-propylamine (HMDB0034198). [Link]
- Sanofi-Synthelabo. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Wang, F., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Barceló-Barrachina, E., et al. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry, 55(22), 8846-8853. [Link]
- Adir et Compagnie. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine. [Link]
-
Journal of Molecular Structure. (2019). Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). [Link]
-
Al-Tuffier, A., et al. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]
-
Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Analytical Letters. [Link]
-
Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Lee, S., et al. (2013). Liquid chromatography-tandem mass spectrometry determination of N-nitrosamines released from rubber or elastomer teats and soothers. Journal of Chromatography A. [Link]
-
SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. [Link]
- Cannabistry Labs LLC. (2019). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
-
ICH. (2023). Final ICH Q2(R2) Guideline on Validation of Analytical Procedures. [Link]
-
Popescu, C. M., et al. (2010). Analytical methods for lignin characterization. II. Spectroscopic studies. Cellulose Chemistry and Technology. [Link]
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- 10. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride as a Chemical Probe for Mycobacterial Research
Foreword
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the discovery and validation of novel therapeutic targets and the development of specific chemical probes to interrogate their function. This document provides a detailed guide for researchers on the use of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride as a chemical probe. Our focus is on its role as a potent inhibitor of the essential mycobacterial membrane protein Large 3 (MmpL3), a critical transporter of mycolic acids required for the formation of the mycobacterial cell wall. These application notes are designed to provide both the conceptual framework and the practical protocols to empower research in the field of anti-tubercular drug discovery.
Introduction to this compound
This compound belongs to a promising class of pyridine-2-methylamine derivatives that have been identified as potent anti-tubercular agents[1]. This compound acts as a specific chemical probe for the MmpL3 transporter, a key player in the biogenesis of the unique and complex mycobacterial cell wall.
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 1228878-68-9 | [2] |
| Molecular Formula | C₉H₁₆Cl₂N₂ | [2][3] |
| Molecular Weight | 223.14 g/mol | [2][3] |
| Synonyms | [2-methyl-1-(2-pyridinyl)propyl]amine dihydrochloride | [2] |
| Purity | ≥97% (typical) | [3] |
| Storage | Store at 2-8°C, sealed in a dry environment. | [3] |
Mechanism of Action: Targeting the MmpL3 Transporter
The primary molecular target of this compound is the MmpL3 transporter. MmpL3 is an essential inner membrane protein in Mycobacterium tuberculosis responsible for the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm[1]. TMM is a crucial precursor for the synthesis of mycolic acids, which are subsequently incorporated into the mycobacterial outer membrane, forming the distinctive mycomembrane that is central to the bacterium's viability and virulence.
By inhibiting MmpL3, this chemical probe disrupts the mycolic acid transport pathway. This leads to the accumulation of TMM in the cytoplasm and a halt in the formation of the cell wall, ultimately resulting in bacterial death[1]. The specificity of this class of compounds for MmpL3 has been validated through the generation of resistant mutants, which harbor single nucleotide polymorphisms in the mmpL3 gene[1].
Caption: Mechanism of MmpL3 inhibition by this compound.
Applications in Mycobacterial Research
This chemical probe is a valuable tool for a range of applications in tuberculosis research and anti-tubercular drug development:
-
Target Validation: Confirming the essentiality of the MmpL3 transporter in different mycobacterial species and strains.
-
High-Throughput Screening: Serving as a positive control in high-throughput screens for novel MmpL3 inhibitors.
-
Mechanism of Action Studies: Investigating the downstream cellular effects of MmpL3 inhibition.
-
In Vivo Efficacy Studies: Assessing the potential of MmpL3 as a therapeutic target in animal models of tuberculosis.
Experimental Protocols
4.1. Safety and Handling Precautions
This compound is classified as toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood.
-
Hazard Codes: T (Toxic)[2]
-
Risk Phrase: R25 (Toxic if swallowed)[2]
-
Safety Phrase: S45 (In case of accident or if you feel unwell, seek medical advice immediately and show the label where possible)[2]
4.2. Preparation of Stock Solutions
-
Solvent Selection: The dihydrochloride salt is generally soluble in water and DMSO. For cell-based assays, sterile-filtered DMSO is recommended as the solvent for the primary stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Procedure:
-
Calculate the required mass of the compound for the desired volume and concentration.
-
Aseptically weigh the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
4.3. In Vitro Protocol: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol determines the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
This compound stock solution
-
Resazurin solution (for viability assessment)
Procedure:
-
In a 96-well plate, perform a 2-fold serial dilution of the chemical probe in 7H9 broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.008 µg/mL).
-
Prepare an inoculum of M. tuberculosis H37Rv in 7H9 broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 7 to 14 days.
-
The MIC is the lowest concentration of the compound that results in no visible growth. For a more quantitative readout, add a resazurin solution and incubate for a further 24 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.
4.4. In Vitro Protocol: Cytotoxicity Assay
This protocol assesses the toxicity of the compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity.
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemical probe in DMEM.
-
Remove the old media from the cells and add the media containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
4.5. In Vivo Protocol: Preliminary Efficacy in a Murine Model
For researchers advancing to in vivo studies, a murine model of tuberculosis can be employed. This is a complex procedure requiring appropriate ethical approvals and specialized facilities.
Model:
-
BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.
Treatment:
-
After establishing infection (typically 2-4 weeks post-infection), mice are treated with this compound.
-
The compound can be administered orally or via another appropriate route, once daily for a specified period (e.g., 4 weeks).
-
A vehicle control group (receiving only the delivery vehicle) and a positive control group (e.g., treated with isoniazid) should be included.
Outcome Measures:
-
Bacterial Burden: At the end of the treatment period, mice are euthanized, and lungs and spleens are harvested to determine the bacterial load (CFU counts).
-
Histopathology: Lung tissues can be examined for pathological changes.
-
Survival Studies: In a separate cohort, survival rates can be monitored over a longer period.
Data Interpretation and Expected Results
-
MIC: Based on related pyridine-2-methylamine derivatives, this compound is expected to exhibit potent activity against M. tuberculosis H37Rv, with MIC values in the low µg/mL to ng/mL range[1].
-
Cytotoxicity: The compound should ideally show low toxicity to mammalian cells, with an IC₅₀ value significantly higher than its MIC against Mtb. A high selectivity index (IC₅₀ / MIC) is desirable for a promising therapeutic lead.
-
In Vivo Efficacy: In a murine model, successful treatment should result in a significant reduction in the bacterial burden in the lungs and spleen compared to the vehicle control group.
Conclusion
This compound is a powerful chemical probe for studying the MmpL3 transporter in Mycobacterium tuberculosis. Its high potency and specific mechanism of action make it an invaluable tool for both basic research into mycobacterial cell wall biosynthesis and for the development of novel anti-tubercular therapeutics. The protocols outlined in this document provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists
- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
- This compound CAS#: 1228878-68-9.
- (S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride CAS No. 1391440-45-1. ChemScene.
Sources
Synthesis of Novel Derivatives from 2-Methyl-1-pyridin-2-yl-propylamine: A Senior Application Scientist's Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of diverse derivatives from the versatile building block, 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and field-proven methodologies. Moving beyond simple procedural lists, we delve into the rationale behind experimental choices, ensuring that each protocol is a robust and self-validating system.
Introduction: The Potential of 2-Methyl-1-pyridin-2-yl-propylamine as a Scaffold
2-Methyl-1-pyridin-2-yl-propylamine, a primary amine featuring a pyridine moiety, serves as a valuable starting material for the creation of a wide array of derivatives. The presence of the nucleophilic primary amine allows for a variety of chemical transformations, including amide bond formation, N-alkylation, and urea synthesis. The pyridine ring itself can influence the physicochemical properties and biological activity of the resulting molecules, making this scaffold particularly interesting for medicinal chemistry and drug discovery.[1] Derivatives of similar pyridylalkylamines have shown a range of pharmacological activities, highlighting the potential for novel compounds derived from this starting material.[2] This guide will explore several key synthetic pathways to unlock the derivatization potential of this compound.
Pre-reaction Preparation: Liberation of the Free Amine
It is crucial to note that the starting material is a dihydrochloride salt. The primary amine is protonated and therefore unreactive as a nucleophile. Prior to its use in the subsequent reactions, the free amine must be liberated. This is typically achieved by treatment with a suitable base.
Protocol: Free Amine Generation
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), dropwise while stirring. The amount of base should be at least two molar equivalents to neutralize both hydrochloride salts.
-
Monitor the pH of the aqueous layer to ensure it is basic (pH > 10).
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (e.g., DCM) two to three times to ensure complete recovery of the free amine.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, which can be used directly in the subsequent steps.
I. Synthesis of Amide Derivatives
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[3] The reaction of the primary amine of 2-Methyl-1-pyridin-2-yl-propylamine with a carboxylic acid or its activated derivative leads to the formation of a stable amide linkage.
Mechanistic Insight: Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[4] To facilitate this transformation, the carboxylic acid is typically "activated" using a coupling reagent. Common coupling reagents include carbodiimides (like EDC), phosphonium salts (like PyBOP), and uronium/aminium salts (like HATU). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3][5]
Experimental Workflow: Amide Coupling
Caption: Workflow for the synthesis of amide derivatives.
Protocol: General Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of a generic carboxylic acid with 2-Methyl-1-pyridin-2-yl-propylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
| Reagent/Material | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| 2-Methyl-1-pyridin-2-yl-propylamine | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling agent |
| HOBt | 1.2 | Racemization suppressor & activating agent |
| Diisopropylethylamine (DIPEA) | 2.5 | Non-nucleophilic base |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM, add DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2-Methyl-1-pyridin-2-yl-propylamine (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[6]
II. Synthesis of N-Alkyl Derivatives via Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[7][8] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, followed by its reduction to the corresponding amine.[8][9]
Mechanistic Insight: Reductive Amination
The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of a reducing agent, the imine is then reduced to the N-alkylated amine. A key advantage of this method is the use of reducing agents that are selective for the imine over the starting carbonyl compound, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of N-alkyl derivatives.
Protocol: General Reductive Amination
This protocol outlines a general procedure for the N-alkylation of 2-Methyl-1-pyridin-2-yl-propylamine with an aldehyde or ketone.[10]
| Reagent/Material | Molar Equiv. (vs. Amine) | Purpose |
| 2-Methyl-1-pyridin-2-yl-propylamine | 1.0 | Nucleophile |
| Aldehyde or Ketone | 1.0 - 1.2 | Electrophile |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | Reducing agent |
| Acetic Acid (optional) | catalytic | Catalyst for imine formation |
| Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH) | - | Solvent |
Step-by-Step Methodology:
-
To a solution of 2-Methyl-1-pyridin-2-yl-propylamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-alkyl derivative.
III. Synthesis of Urea Derivatives
Urea derivatives are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[11] They can be synthesized from 2-Methyl-1-pyridin-2-yl-propylamine by reaction with an isocyanate or a phosgene equivalent.[11][12]
Mechanistic Insight: Urea Formation
The most common method for urea synthesis involves the reaction of an amine with an isocyanate.[11] The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form a stable urea linkage. Alternatively, amines can react with phosgene or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) to form an intermediate isocyanate in situ, which then reacts with another equivalent of the amine or a different amine to yield the urea.[11]
Experimental Workflow: Urea Synthesis from Isocyanate
Caption: Workflow for the synthesis of urea derivatives.
Protocol: General Urea Synthesis from an Isocyanate
This protocol provides a general method for the synthesis of a urea derivative from 2-Methyl-1-pyridin-2-yl-propylamine and an isocyanate.[2][13]
| Reagent/Material | Molar Equiv. (vs. Amine) | Purpose |
| 2-Methyl-1-pyridin-2-yl-propylamine | 1.0 | Nucleophile |
| Isocyanate | 1.0 | Electrophile |
| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
Dissolve 2-Methyl-1-pyridin-2-yl-propylamine (1.0 eq.) in anhydrous THF or DCM.
-
To this solution, add the isocyanate (1.0 eq.) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.
-
If a precipitate forms upon completion of the reaction, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by flash column chromatography to obtain the pure urea derivative.
Conclusion
The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse range of derivatives from this compound. By leveraging well-established synthetic transformations such as amide coupling, reductive amination, and urea formation, researchers can efficiently explore the chemical space around this promising scaffold. The key to success lies in the careful execution of these protocols, with particular attention to the initial liberation of the free amine and the appropriate choice of reagents and reaction conditions for each specific transformation.
References
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Al-Obeidi, F. A., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 61(18), 7897-7918. [Link]
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Göker, H., et al. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 45(3), 221-229. [Link]
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Lee, H., et al. (2021). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 26(16), 4945. [Link]
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Barber, D. M., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
- Gallou, I., et al. (1999). Practical synthesis of urea derivatives.
- Wang, J., et al. (2010). Method for N-alkylation of 2-pyridone.
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Qi, X., et al. (2013). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 15(10), 2846-2851. [Link]
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Özdemir, İ., et al. (2015). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
- Vacher, B., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
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Al-Zoubi, R. M., et al. (2019). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemistrySelect, 4(39), 11497-11500. [Link]
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Johnstone, T. C., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (113), 54123. [Link]
- Reilly, J., et al. (2001). Improved chichibabin's method for amination of pyridine derivatives.
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Solekhova, M. A., et al. (2005). Reductive Acylamination of Pyridine N-Oxide with Aminopyridines and Their N-p-Tolylsulfonyl Derivatives. Russian Journal of Organic Chemistry, 41(1), 128-130. [Link]
- Liu, Z., et al. (2014). Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.
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Gibson, V. C., et al. (2006). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Organometallics, 25(22), 5263-5275. [Link]
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
-
LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Wagaw, S., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. The Journal of Organic Chemistry, 66(10), 3400-3408. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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Fochi, M., et al. (2005). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry, 3(18), 3359-3365. [Link]
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Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]
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Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
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Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors [Doctoral dissertation, Università di Sassari]. IRIS. [Link]
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Miller, S. J., et al. (2016). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Catalysis, 6(11), 7480-7484. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Aluminum Chemist. (2024, April 27). Lec9 - Synthesis of Amines from Amides [Video]. YouTube. [Link]
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Application Notes and Protocols for 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
Introduction
2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a pyridin-2-yl-methylamine derivative with significant potential in drug discovery and development. Structurally, it possesses a chiral center and combines the key pharmacophores of a pyridine ring and a secondary amine. This unique arrangement suggests potential interactions with a variety of biological targets. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1][2]. Specifically, derivatives of pyridin-2-yl-methylamine have been investigated for their potential as antidepressant and analgesic agents, as well as potent inhibitors of Mycobacterium tuberculosis (Mtb) MmpL3, a crucial transporter for cell wall synthesis[3].
This comprehensive guide provides detailed experimental protocols for the synthesis, characterization, and potential biological evaluation of this compound. The methodologies are designed to be robust and reproducible for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1228878-68-9 | ChemWhat[4] |
| Molecular Formula | C₉H₁₆Cl₂N₂ | ChemWhat[4], Sigma-Aldrich[5] |
| Molecular Weight | 223.14 g/mol | ChemWhat[4], Sigma-Aldrich[5] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Purity | ≥98% (typical) | Toronto Research Chemicals |
Safety and Handling
This compound should be handled with care in a laboratory setting. The following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis Protocol: Reductive Amination
The synthesis of 2-Methyl-1-pyridin-2-yl-propylamine is efficiently achieved via a reductive amination reaction between 2-acetylpyridine and isopropylamine, followed by conversion to its dihydrochloride salt. Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and proceeds in two main steps: the formation of an imine intermediate followed by its reduction to an amine[6][7]. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation[8].
Experimental Workflow: Synthesis
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Application Notes and Protocols for the Preparation of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride Stock Solutions
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and the rationale behind each procedural step. Given the limited publicly available data on this specific compound, this guide incorporates foundational chemical principles and best practices for handling amine dihydrochloride salts to ensure the generation of accurate and reproducible experimental results.
Compound Profile and Physicochemical Properties
This compound is a pyridin-2-yl-methylamine derivative.[1] As a dihydrochloride salt, it exhibits distinct physicochemical properties compared to its free base form, which are critical for accurate stock solution preparation. The salt form is generally more stable and water-soluble.[2]
| Property | Value | Source |
| Chemical Name | This compound | ChemWhat[3] |
| Synonyms | [2-methyl-1-(2-pyridinyl)propyl]amine dihydrochloride | ChemWhat[3] |
| Molecular Formula | C₉H₁₆Cl₂N₂ | Sigma-Aldrich |
| Molecular Weight | 223.14 g/mol | Sigma-Aldrich |
| CAS Number | 1228878-68-9 | ChemWhat[3] |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | Predicted to be soluble in water. Insoluble in non-polar organic solvents. | General principle for amine salts[4][5][6] |
| Free Base CAS | 58088-72-5 | Moldb[7] |
| Free Base MW | 150.22 g/mol | Moldb[7] |
Health and Safety Precautions
DANGER: this compound is classified as acutely toxic if swallowed (H301). All handling of the solid compound and its solutions must be conducted in accordance with institutional safety protocols and, at a minimum, should include the following:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves at all times.
-
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of any fine particulates.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes.
-
Core Principles of Stock Solution Preparation
The dihydrochloride salt structure of this compound dictates the appropriate handling and dissolution procedures. The two hydrochloride moieties significantly increase the polarity of the molecule, making it readily soluble in polar solvents like water.[4][5][6] Conversely, it is expected to have poor solubility in non-polar organic solvents.
Amine salts can also be hygroscopic, meaning they can absorb moisture from the air.[8] This can lead to inaccuracies in weighing. Therefore, it is crucial to handle the solid material efficiently and store it in a desiccated environment.
Required Materials and Equipment
-
This compound solid
-
Analytical balance (readable to at least 0.1 mg)
-
Spatula and weigh boats
-
Volumetric flasks (Class A) of appropriate sizes
-
Pipettes (calibrated)
-
Beakers and graduated cylinders
-
Choice of solvent (e.g., Sterile, deionized water; DMSO; Ethanol)
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
pH meter (optional, for specific applications)
-
Sterile filters (0.22 µm) and syringes for sterilization
-
Amber or light-blocking storage vials/tubes
-
Desiccator for storage of the solid compound
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for preparing a stock solution of this compound.
Caption: Workflow for stock solution preparation.
Protocol Part 1: Preliminary Solubility Assessment
Due to the absence of specific published solubility data, it is imperative to perform a small-scale solubility test before preparing a large-volume stock solution.
-
Weigh: Accurately weigh approximately 1-5 mg of the compound into a small glass vial.
-
Solvent Addition: Add a small, precise volume of the primary solvent of choice (deionized water is recommended) to the vial to achieve a high target concentration (e.g., 10 mg/mL or ~45 mM).
-
Dissolution: Vortex the vial for 30-60 seconds. If the solid does not fully dissolve, gently warm the solution (e.g., to 37°C) and/or sonicate for 5-10 minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulates.
-
Titration (if necessary): If the compound is fully dissolved, you can either proceed with this concentration or note it as soluble. If not, add increasing volumes of the solvent, vortexing after each addition, until the compound fully dissolves. Record the final concentration. This will be your empirical maximum solubility under these conditions.
Protocol Part 2: Preparation of a Concentrated Stock Solution (Example: 10 mM in Water)
This protocol provides an example for preparing 10 mL of a 10 mM stock solution. Adjust the mass and volume as required based on your preliminary solubility assessment.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L * 0.010 L * 223.14 g/mol = 0.0022314 g
-
Mass (mg) = 2.23 mg
-
-
Weighing:
-
Place a weigh boat on an analytical balance and tare.
-
As the compound may be hygroscopic, weigh out the calculated mass (2.23 mg) as quickly and efficiently as possible.
-
Record the exact mass weighed.
-
-
Dissolution:
-
Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Add approximately 7-8 mL of deionized water to the flask.
-
Cap the flask and vortex until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
-
Final Volume Adjustment:
-
Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Sterilization and Aliquoting:
-
For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in light-blocking tubes.
-
Quality Control and Verification
-
Purity and Identity: Always use a compound with a certificate of analysis (CoA) to ensure purity and identity.
-
Concentration Check: For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques like UV-Vis spectroscopy (if a chromophore is present and an extinction coefficient is known) or HPLC.
-
pH Measurement: The dissolution of a dihydrochloride salt in unbuffered water will result in an acidic solution. For pH-sensitive applications, the pH of the final solution should be measured and adjusted if necessary.
Storage and Stability
-
Solid Compound: Store the solid this compound in a tightly sealed container inside a desiccator at 4°C or -20°C, protected from light.
-
Stock Solutions:
-
Short-term (1-2 weeks): Store aqueous stock solutions at 4°C, protected from light.
-
Long-term (months): For long-term storage, it is recommended to store aliquots at -20°C or -80°C.
-
DMSO Solutions: If prepared in DMSO, store at -20°C in small aliquots with desiccant to prevent water absorption by the DMSO.
-
Stability: The stability of this specific compound in solution has not been formally reported. It is recommended to prepare fresh stock solutions regularly and to perform a stability study if the solution will be stored for extended periods. Avoid repeated freeze-thaw cycles.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve | Concentration is above the solubility limit in the chosen solvent. | - Increase the volume of the solvent. - Gently warm the solution. - Sonicate the solution. - Re-evaluate the chosen solvent or required concentration. |
| Precipitate forms after storage in the cold | The compound is less soluble at lower temperatures. | - Gently warm the solution to room temperature and vortex to redissolve before use. - Consider storing at a lower concentration. |
| Inconsistent experimental results | - Inaccurate weighing due to hygroscopicity. - Degradation of the compound (solid or solution). - Inhomogeneous stock solution. | - Handle solid in a low-humidity environment or work quickly. - Prepare fresh stock solutions. - Ensure thorough mixing after bringing the solution to its final volume. |
References
- Filo. (2025, March 31).
- ECHEMI.
- Chemistry Stack Exchange. (2016, December 22).
- PhytoTech Labs. Preparing Stock Solutions.
- ResearchGate. (2008, January 1). Solubility prediction methods for drug/drug like molecules.
- Chemistry LibreTexts. (2022, February 18). Chemical Properties of Amines.
- Digital Discovery (RSC Publishing). (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals.
- Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?
- ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
- ResearchGate. (2019, November 19).
- arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
- Sigma-Aldrich. (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride.
- Reddit. (2018, May 13). Ways of crashing out amines.
- National Institutes of Health.
- ChemWhat. This compound CAS#: 1228878-68-9.
- GeneOnline News. (2026, January 16). AI Integration and Novel Synthesis Methods Enhance Small Molecule Drug Design and Delivery.
- Chemistry LibreTexts. (2025, August 18). Preparing Solutions.
- Google Patents.
- Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
- FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propylamine (FDB012495).
- Moldb. 2-Methyl-1-(pyridin-2-yl)propan-1-amine CAS No.: 58088-72-5.
- Alpha Chemika. 2-METHYL PYRIDINE For Synthesis.
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- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
Welcome to the technical support resource for 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired concentrations and maintain solution stability.
Introduction: The Dihydrochloride Salt Solubility Paradox
This compound is a salt form of a basic parent compound, which is typically chosen to improve aqueous solubility and stability[1]. However, researchers can sometimes face the counterintuitive challenge of poor dissolution or precipitation, especially in neutral aqueous media. This guide will delve into the physicochemical principles governing this behavior and provide systematic strategies to overcome these obstacles. The core of the issue often lies in the equilibrium between the highly soluble ionized form and the less soluble free base, which can be influenced by factors like pH, ionic strength, and the presence of other formulation components[2][3].
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the dissolution of this compound.
Q1: I'm struggling to dissolve this compound in pure water or phosphate-buffered saline (PBS) at pH 7.4. Why is this happening if it's a salt?
A1: This is a classic case of the "common ion effect" and pH-dependent solubility for the salt of a weak base. Here's the breakdown:
-
The Equilibrium: Your compound exists in an equilibrium in water. The dihydrochloride salt (BH²⁺•2Cl⁻) dissociates into the protonated, soluble form (BH²⁺) and chloride ions. This protonated form is in a further pH-dependent equilibrium with its less soluble free base form (B).
-
pH Influence: At neutral or alkaline pH, the equilibrium shifts towards the formation of the unprotonated, free base. If the intrinsic solubility of this free base is low, it will precipitate out of the solution, preventing the salt from dissolving completely. The pH at which maximum solubility is achieved for a salt of a weak base is known as pHmax[3]. For hydrochloride salts, operating at a pH significantly above the pKa of the amine groups will lead to the formation of the insoluble free base.
-
Common Ion Effect: In buffers containing chloride ions (like certain PBS formulations), the excess chloride can suppress the dissolution of the hydrochloride salt, further complicating solubility[4].
Q2: My compound initially dissolves with some heating or sonication, but then a precipitate forms over time. What is causing this instability?
A2: This phenomenon is likely due to the creation of a supersaturated solution that is kinetically stable but thermodynamically unstable.
-
Mechanism: By applying energy (heating/sonication), you temporarily force more of the compound into the solution than is stable at that pH and temperature. Over time, the system seeks its lowest energy state, leading to the nucleation and precipitation of the least soluble species, which is the free base.
-
Salt Disproportionation: This process is also known as salt disproportionation, where the salt converts to its free base form in the solid state within the suspension, driven by a pH higher than the pHmax of the salt[3]. To maintain stability, the pH of the solution must be controlled to keep the compound in its ionized, soluble form.
Q3: How can I systematically improve the solubility and stability of my solution?
A3: A multi-pronged approach is recommended. The most direct method is pH adjustment. If that is insufficient or not viable for your experimental system, co-solvents, surfactants, or complexing agents can be employed. Many poorly soluble drugs require such advanced formulation strategies to achieve therapeutic concentrations.[5][6][7]
The following decision tree can guide your strategy selection:
Caption: Decision workflow for enhancing solubility.
Section 2: Key Solubility Enhancement Strategies & Mechanisms
pH Adjustment
This is the most effective initial strategy for ionizable compounds. By lowering the pH of the solvent, you increase the concentration of H⁺ ions. According to Le Châtelier's principle, this shifts the equilibrium towards the protonated (ionized) form of the amine, which is significantly more water-soluble.[8]
Caption: Effect of pH on the solubility equilibrium.
Co-solvents
Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment.[9][10] This makes the solvent system more favorable for dissolving compounds with hydrophobic regions.
-
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" non-polar solutes.[9]
-
Common Examples: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol, and glycerin are frequently used.[11][12]
-
Caution: High concentrations of co-solvents can sometimes lead to drug precipitation upon dilution in aqueous media (e.g., upon injection or in vitro dilution).[9]
Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell.
-
Mechanism: The hydrophobic portions of your compound can be encapsulated within the hydrophobic core of the micelles, effectively increasing the apparent solubility of the drug in the bulk aqueous phase.[13][14][15]
-
Common Examples: Polysorbates (Tween® 20, Tween® 80) and sodium dodecyl sulfate (SDS) are commonly used non-ionic and ionic surfactants, respectively.[15]
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17]
-
Mechanism: The hydrophobic part of the drug molecule can fit into the cyclodextrin's central cavity, forming an "inclusion complex."[17] This complex has a hydrophilic exterior, which dramatically improves the drug's overall solubility in water.[16][18]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.
Section 3: Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To find the optimal pH for dissolving this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
-
Vials, magnetic stirrer, and stir bars
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8). Use 0.1 M HCl or 0.1 M NaOH to adjust the pH.
-
Add an excess amount of the compound to each vial (enough so that undissolved solid remains).
-
Seal the vials and stir them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the solutions to sit undisturbed for 1-2 hours for the excess solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution. The resulting curve will show the pH range of maximum solubility.
Protocol 2: Screening Co-solvents for Solubility Enhancement
Objective: To evaluate the effectiveness of common pharmaceutical co-solvents.
Materials:
-
Compound of interest
-
Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol
-
Deionized water
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of co-solvent systems (e.g., 10%, 20%, 40% v/v of PG in water; 10%, 20%, 40% v/v of PEG 400 in water). Use an acidic buffer (e.g., pH 4) as the aqueous component if determined to be beneficial from Protocol 1.
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 3-7 from Protocol 1 to determine the equilibrium solubility in each system.
-
Present the data in a table for easy comparison.
Representative Data Table:
| Solvent System (at optimal pH from Protocol 1) | Solubility (mg/mL) | Fold Increase (vs. aqueous buffer) |
| Aqueous Buffer (e.g., pH 4.0) | 1.5 | 1.0x |
| 20% PG in Buffer | 7.8 | 5.2x |
| 40% PG in Buffer | 18.2 | 12.1x |
| 20% PEG 400 in Buffer | 11.5 | 7.7x |
| 40% PEG 400 in Buffer | 25.1 | 16.7x |
Note: The above data is illustrative. Actual results must be determined experimentally.
Protocol 3: Improving Solubility with Cyclodextrin Complexation
Objective: To assess the ability of HP-β-CD to form an inclusion complex and enhance solubility.
Materials:
-
Compound of interest
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer at an optimal pH (e.g., pH 4-5)
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of HP-β-CD solutions in the chosen aqueous buffer at different concentrations (e.g., 5%, 10%, 20%, 30% w/v).
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Follow steps 3-7 from Protocol 1 to determine the equilibrium solubility.
-
Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear increase in solubility typically indicates the formation of a soluble 1:1 complex.
References
-
Human Metabolome Database. (2023). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198). HMDB. [Link]
-
FooDB. (2020). Showing Compound 2-Methyl-1-propylamine (FDB012495). FooDB. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. NIH. [Link]
-
LinkedIn. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. [Link]
-
ResearchGate. (2024). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH. [Link]
-
National Institutes of Health (NIH). (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. NIH. [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. NIH. [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. [Link]
-
IJRPS. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. IJRPS. [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
SlidePlayer. (n.d.). ORAL SOLUTIONS. SlidePlayer. [Link]
-
ACS Publications. (2024). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. [Link]
-
ResearchGate. (2024). Solubility enhancement techniques with special emphasis on Hydrotrophy. ResearchGate. [Link]
-
Impact Factor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impact Factor. [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Pharmlabs. (n.d.). Excipients. Pharmlabs. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
CORE. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. CORE. [Link]
-
ResearchGate. (2024). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
-
JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
IJHSSM.org. (2023). Oral Liquids Pharmaceutical Dosage Forms. IJHSSM.org. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]
-
LinkedIn. (2024). The important role and application of surfactants in pharmaceutical formulations. LinkedIn. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. EJPMR. [Link]
-
Ascendia Pharma. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Ascendia Pharma. [Link]
-
Academia.edu. (n.d.). Solubility enhancement techniques with special emphasis on hydrotrophy. Academia.edu. [Link]
-
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid. [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]
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Navigating the Synthesis of 2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride. As Senior Application Scientists with extensive field-proven experience, we have designed this comprehensive guide to address the specific challenges you may encounter during the scale-up of this important pharmaceutical intermediate. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your synthetic route.
I. Overview of the Synthetic Pathway
The most common and scalable synthetic route to this compound involves a three-step process. Understanding the nuances of each step is critical to a successful scale-up.
Caption: Synthetic workflow for this compound.
II. Step 1: Formation of 2-Picolyllithium and Reaction with Isobutyronitrile
This initial step is often the most challenging due to the use of the pyrophoric reagent, n-butyllithium, and the exothermic nature of the reaction.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is low, and I observe a significant amount of starting 2-picoline at the end of the reaction. What could be the cause?
A1: Incomplete deprotonation of 2-picoline is the most likely culprit. Here’s a breakdown of potential causes and solutions:
-
Insufficient n-Butyllithium: The stoichiometry of n-butyllithium is critical. Ensure you are using at least one full equivalent. It is highly recommended to titrate your n-butyllithium solution before use, as its concentration can degrade over time.
-
Moisture in the Reaction: n-Butyllithium reacts violently with water. Ensure all glassware is rigorously dried, and all solvents are anhydrous. Even trace amounts of moisture will consume the reagent and reduce your yield.
-
Inadequate Temperature Control: The deprotonation of 2-picoline is typically performed at low temperatures (-78°C to 0°C). If the temperature rises too high during the addition of n-butyllithium, side reactions can occur, including reaction with the solvent (THF).[1] On a larger scale, efficient heat transfer is crucial. Ensure your reactor is equipped with a suitable cooling system.
Q2: I'm observing a dark coloration of the reaction mixture and the formation of unknown impurities. What are the possible side reactions?
A2: Darkening of the reaction mixture can indicate several side reactions:
-
Reaction with Solvent: 2-Picolyllithium can react with THF, especially at elevated temperatures, leading to complex mixtures. Maintaining a low temperature throughout the addition and reaction is critical.
-
Self-Condensation of 2-Picolyllithium: While less common at low temperatures, 2-picolyllithium can undergo self-condensation reactions.
-
Side Reactions of Isobutyronitrile: If the isobutyronitrile is added too quickly or at too high a temperature, it can undergo self-condensation or other side reactions catalyzed by the strong base.
Troubleshooting Workflow for Step 1:
Caption: Troubleshooting logic for the formation of the imine intermediate.
Table 1: Recommended Reaction Parameters for Step 1
| Parameter | Recommended Value | Rationale |
| Temperature | -78°C to 0°C | Minimizes side reactions of n-butyllithium and 2-picolyllithium. |
| Solvent | Anhydrous THF | Good solubility for reactants and intermediates. |
| n-BuLi Addition | Slow, dropwise | Controls the exotherm and prevents localized heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of n-butyllithium with air and moisture.[2] |
III. Step 2: Reduction of the Imine Intermediate
The reduction of the 2-(1-imino-2-methylpropyl)pyridine intermediate to the desired primary amine is a critical step where selectivity is key. The primary goal is to reduce the imine C=N bond without affecting the pyridine ring.
Frequently Asked Questions & Troubleshooting
Q1: My catalytic hydrogenation is slow or incomplete. What are the potential causes?
A1: Several factors can affect the efficiency of catalytic hydrogenation:
-
Catalyst Activity: The activity of catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂) can vary between batches. Ensure you are using a high-quality, active catalyst.
-
Catalyst Poisoning: The pyridine nitrogen can act as a catalyst poison.[3] While the imine nitrogen is more basic, the pyridine ring can still interact with the catalyst surface. The presence of sulfur-containing impurities in the starting materials can also deactivate the catalyst.
-
Insufficient Hydrogen Pressure: While some reductions can be achieved at lower pressures, a moderate to high pressure (e.g., 50-70 bar) is often necessary for complete conversion.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are often effective.
Q2: I am observing over-reduction, where the pyridine ring is also being hydrogenated. How can I prevent this?
A2: Over-reduction to the piperidine derivative is a common challenge. Here's how to address it:
-
Catalyst Choice: Raney Nickel is often a good choice for the selective reduction of imines in the presence of a pyridine ring under controlled conditions. Pd/C can be more aggressive and may lead to pyridine ring reduction, especially at higher temperatures and pressures.[5]
-
Reaction Conditions: Milder conditions (lower temperature and pressure) will favor the reduction of the more reactive imine bond over the aromatic pyridine ring.
-
Acidic Additives: The presence of an acid can protonate the pyridine nitrogen, deactivating it towards hydrogenation. However, this must be carefully controlled, as it can also affect the imine reduction.
Experimental Protocol: Selective Catalytic Hydrogenation
-
To a solution of the crude imine intermediate in ethanol, add 5-10 wt% of Raney Nickel (previously washed with ethanol).
-
Pressurize the reactor with hydrogen to 50 bar.
-
Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate to obtain the crude free base.
IV. Step 3: Formation and Purification of the Dihydrochloride Salt
The final step involves the formation of the dihydrochloride salt and its purification to meet pharmaceutical standards.
Frequently Asked Questions & Troubleshooting
Q1: I am having difficulty crystallizing the dihydrochloride salt. It oils out or forms a sticky solid. What can I do?
A1: "Oiling out" is a common issue when forming amine salts. Here are some troubleshooting tips:
-
Solvent System: The choice of solvent is crucial. A mixture of a polar solvent (like isopropanol or ethanol) and a less polar co-solvent (like ethyl acetate or diethyl ether) can often induce crystallization.[6]
-
Rate of Acid Addition: Add the HCl solution (e.g., HCl in isopropanol) slowly to a solution of the free base. Rapid addition can lead to supersaturation and oiling out.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal can initiate crystallization.
-
Temperature Gradient: Gradual cooling of the solution can promote the formation of well-defined crystals.
Q2: My final product is contaminated with inorganic salts (e.g., NaCl). How can I remove them?
A2: If aqueous HCl was used, contamination with inorganic salts is likely.
-
Solvent Washing: If the dihydrochloride salt is crystalline, washing the filter cake with a solvent in which the inorganic salts are insoluble (e.g., cold isopropanol or acetone) can be effective.[7]
-
Recrystallization: Recrystallization from a suitable solvent system is the most effective method for removing both inorganic and organic impurities.
-
pH-Based Separation: As a last resort, you can convert the salt back to the free base, extract it into an organic solvent, wash with water to remove inorganic salts, and then reform the hydrochloride salt using anhydrous HCl.[6]
Table 2: Analytical Methods for Reaction Monitoring and Quality Control
| Analytical Technique | Application |
| HPLC | Monitor reaction progress, determine product purity, and quantify impurities.[8][9] |
| ¹H NMR | Confirm the structure of the product and intermediates.[10][11] |
| ¹³C NMR | Further structural confirmation. |
| Mass Spectrometry | Determine the molecular weight of the product and identify impurities. |
| Karl Fischer Titration | Determine the water content of the final product. |
V. Safety Considerations for Scale-Up
The use of n-butyllithium presents significant safety challenges, especially during scale-up.
-
Pyrophoric Nature: n-Butyllithium can ignite spontaneously on contact with air. All transfers must be conducted under an inert atmosphere using appropriate techniques (e.g., cannula transfer).[2][12]
-
Exothermic Reactions: The reaction of n-butyllithium is highly exothermic. A robust cooling system and controlled addition rates are essential to prevent thermal runaways.[13]
-
Quenching: Unused n-butyllithium must be quenched carefully. A common method is the slow addition to a non-protic solvent like toluene, followed by the slow addition of isopropanol.[14]
Always consult the Material Safety Data Sheet (MSDS) for all reagents and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.[2]
VI. References
-
Optimization of Organolithium Reactions. Organic Process Research & Development, 2000 , 4(6), 569-581. [Link]
-
Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 2002 , 9(3), 5-11. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
Ways of crashing out amines : r/chemistry - Reddit. [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 2024 , 22, 533-537. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. [Link]
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent... - ResearchGate. [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 1965 , 13(11-12), 731-735. [Link]
-
Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions - Aragen Life Sciences. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, 2016 , (117), e54652. [Link]
-
Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry, 1962 , 27(11), 4426-4427. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [Link]
Sources
- 1. sites.wp.odu.edu [sites.wp.odu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
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- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. aragen.com [aragen.com]
- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
Welcome to the technical support guide for the purity analysis of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance on methodologies, troubleshooting, and impurity profiling for this compound.
The information herein is synthesized from established analytical principles and best practices for amine-containing pharmaceutical compounds. Given that 2-Methyl-1-pyridin-2-yl-propylamine is a non-compendial substance, this guide focuses on developing and troubleshooting robust analytical methods where official monographs are unavailable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and analysis of this compound.
Q1: What are the key chemical properties of this compound that influence its analysis?
A1: Understanding the molecule's structure is paramount. It possesses three key features:
-
A Pyridine Ring: This is a basic heterocyclic aromatic group (pKa of the conjugate acid is ~5.2) which provides a strong UV chromophore, making UV detection in HPLC highly effective.[1][2]
-
A Primary Amine: This group is basic (pKa of the conjugate acid is typically ~9-10) and is a primary site for salt formation. Its presence makes the molecule susceptible to interactions with acidic silanols on silica-based HPLC columns, potentially causing peak tailing.[3]
-
A Chiral Center: The carbon atom to which the methyl, propyl, and pyridinylmethyl groups are attached is a stereocenter. Therefore, enantiomeric purity may be a critical quality attribute, necessitating chiral separation methods.
-
Dihydrochloride Salt Form: This indicates the compound is a salt of two equivalents of hydrochloric acid, making it highly polar and generally soluble in aqueous and polar organic solvents like methanol.
Q2: What is the recommended primary technique for purity analysis?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It is a versatile, robust, and widely available technique that can separate the main compound from a wide range of potential impurities.[4] HPLC is preferred over Gas Chromatography (GC) for this polar, thermolabile compound because GC would likely require a derivatization step to improve volatility and thermal stability.[4]
Q3: How should I prepare samples and standards for analysis?
A3: Due to its salt form, the compound is water-soluble. A reliable starting point for a diluent is the mobile phase itself or a mixture of water and an organic solvent (like acetonitrile or methanol) that is weaker than the mobile phase's organic component. This practice minimizes peak distortion caused by solvent mismatch. For example, if your mobile phase is 30% acetonitrile in water, a diluent of 10-20% acetonitrile in water is a good choice.
Q4: What are the potential sources of impurities?
A4: Impurities can originate from various stages:
-
Synthesis: Unreacted starting materials, intermediates (e.g., cyanohydrins, ketones), and by-products from side reactions are common.[5][6] The synthesis of pyridine itself can introduce related substances if not properly controlled.[7]
-
Degradation: The primary amine and pyridine ring can be susceptible to oxidation. The stability of the compound under acidic, basic, and oxidative stress conditions should be evaluated as part of method development.[8]
-
Storage: Improper storage conditions (exposure to light, heat, or air) can lead to the formation of degradants.
Section 2: Core Analytical Methodology: RP-HPLC
This section provides a detailed, step-by-step protocol for a starting RP-HPLC method suitable for assessing the purity of this compound.
Experimental Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter. Rationale: The low pH ensures that the primary amine is fully protonated, minimizing its interaction with residual silanols on the column and leading to better peak shape.[9]
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
-
Chromatographic Conditions: The following table outlines a robust starting point for method development.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) | A standard C18 provides good retention for this moderately polar compound. A high-purity silica packing is crucial to prevent peak tailing. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 260 nm | The pyridine ring has a strong absorbance around 254-265 nm. Determine the absorbance maximum by running a UV scan of the standard. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[10] |
| Injection Vol. | 10 µL | A small volume minimizes potential column overload and peak distortion. |
| Gradient | 5% to 60% B over 20 min; hold at 60% B for 5 min; return to 5% B over 1 min; equilibrate for 4 min. | A gradient elution is necessary to ensure that any more hydrophobic impurities are eluted from the column, preventing ghost peaks in subsequent runs.[11] |
-
System Suitability Testing (SST): Before analyzing any samples, the system's performance must be verified.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values > 1.5 indicate tailing, often due to silanol interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% (from 5 replicate injections) | Demonstrates injection precision and system stability. |
| RSD of Retention Time | ≤ 1.0% (from 5 replicate injections) | Confirms the stability of the pump and mobile phase composition. |
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific issues you may encounter.
Q: My main peak is tailing (Tailing Factor > 1.5). What should I do?
A: Peak tailing for a basic compound like this is a classic problem.
-
Cause 1: Silanol Interaction: The primary amine interacts with acidic silanol groups on the silica support of the column.
-
Solution: Ensure the mobile phase pH is low (e.g., pH 2.5-3.0). This keeps the amine protonated (R-NH3+) and suppresses the ionization of the silanols, minimizing the unwanted secondary interaction.[11] If the problem persists, consider adding a basic competitor like 0.1% triethylamine (TEA) to the mobile phase to block the active sites, though this is less necessary with modern, high-purity columns.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume and reinject.[11]
-
-
Cause 3: Column Contamination/Age: The column may be fouled with strongly retained compounds or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile, then Isopropanol).[9] If this fails, replace the column.
-
Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, especially in the blank run after a sample injection. Why?
A: Ghost peaks are typically caused by the elution of compounds from a previous injection.
-
Cause: Insufficient Gradient Elution: Late-eluting, more hydrophobic impurities from a previous sample may not have been washed off the column.
-
Solution: Extend the gradient to a higher organic percentage (e.g., 95% B) and/or increase the hold time at the high organic concentration to ensure everything is eluted. Incorporate a column flushing step at the end of each sequence.[12]
-
-
Cause: Contaminated Mobile Phase: Impurities in your solvents or buffer can concentrate on the column and elute as peaks during the gradient.
-
Solution: Prepare fresh mobile phase daily using high-purity (HPLC grade) solvents and water.[13]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor peak shape.
Q: My retention times are drifting to be shorter in every run. What is happening?
A: Consistently decreasing retention times often point to a loss of the stationary phase.
-
Cause: High pH Hydrolysis ("Column Bleed"): Operating a standard silica-based column at a pH > 7.5 will dissolve the silica backbone, causing the bonded C18 phase to wash away.
-
Solution: Immediately check the pH of your mobile phase. For this compound, you should be operating at a low pH. If high pH is required for other reasons, you must use a pH-stable column (e.g., a hybrid or polymer-based column).[10]
-
-
Cause: Insufficient Equilibration: If the column is not fully equilibrated back to the initial mobile phase conditions after a gradient run, retention times in the next run will be shorter.
-
Solution: Increase the post-run equilibration time. Monitor the baseline and system pressure; they should be stable before the next injection.[13]
-
Section 4: Chiral Purity Analysis
Since the molecule is chiral, assessing enantiomeric purity is often required. This cannot be done on a standard C18 column.
Q: How can I separate the enantiomers of 2-Methyl-1-pyridin-2-yl-propylamine?
A: Chiral HPLC is the preferred method.
-
Methodology: This requires a specialized Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points for separating a wide range of chiral compounds, including amines.[14]
-
Mobile Phase: Chiral separations are typically run in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). Small amounts of an acidic or basic additive (like diethylamine for a basic analyte) are often required to improve peak shape and resolution.[14]
-
Development Strategy: Screen several different polysaccharide-based CSPs with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% Diethylamine). The column that shows any baseline separation is then optimized by modifying the mobile phase composition.
References
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Zhang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
- Human Metabolome Database. (2012). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities.
- Wikipedia. (n.d.). Pyridine.
- Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Google Patents. (n.d.).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- International Agency for Research on Cancer. (2000). Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
- Werther, P., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research.
- Agilent Technologies. (2011).
- FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495).
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- National Institutes of Health. (n.d.).
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?
- MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- The Good Scents Company. (n.d.). 2-methyl pyridine, 109-06-8.
- PubMed. (1995).
Sources
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- 2. helixchrom.com [helixchrom.com]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 6. baranlab.org [baranlab.org]
- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. agilent.com [agilent.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. hplc.eu [hplc.eu]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
The Promise of Pyridine Derivatives in Antitubercular Drug Discovery: A Comparative Analysis
A Senior Application Scientist's Guide to 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride and its Analogs Against Established and Novel Antitubercular Agents
This guide provides a comprehensive comparison of this class of compounds against established first-line and second-line antitubercular drugs, as well as recently approved novel agents. We will delve into their mechanisms of action, in vitro efficacy, and the experimental methodologies used to evaluate their potential.
A New Target in the Battle Against TB: MmpL3 Inhibition
A significant portion of novel pyridine-containing antitubercular candidates exert their effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential inner membrane transporter responsible for shuttling trehalose monomycolate (TMM), a key precursor for the mycolic acids that form the backbone of the unique and resilient mycobacterial cell wall. By blocking MmpL3, these compounds effectively halt cell wall biosynthesis, leading to bacterial death. This mechanism is distinct from that of many existing TB drugs, making it a valuable tool against drug-resistant strains.
Caption: Mechanism of MmpL3 Inhibition by Pyridine Derivatives.
Performance Comparison: In Vitro Efficacy
The in vitro potency of an antitubercular agent is a primary indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of a drug that prevents visible growth of the bacteria. A lower MIC value indicates higher potency.
Pyridine Derivatives vs. Standard and Novel Antitubercular Agents
The following table summarizes the comparative in vitro activities of representative pyridine derivatives against M.tb strain H37Rv and clinically isolated MDR/XDR strains, alongside established and novel antitubercular drugs.
| Compound/Drug | Mechanism of Action | MIC against H37Rv (µg/mL) | MIC against MDR/XDR Strains (µg/mL) | Reference |
| Pyridine-2-methylamine Derivative (Compound 62) | MmpL3 Inhibition | 0.016 | 0.0039 - 0.0625 | |
| 2,4-disubstituted Pyridine Derivative (Compound 11) | MmpR5 Repressor Interaction | 0.8 | Not Specified | |
| Isoniazid (First-Line) | Mycolic Acid Synthesis Inhibition (InhA) | 0.02 - 0.06 | High Resistance | |
| Rifampicin (First-Line) | RNA Polymerase Inhibition | 0.05 - 0.2 | High Resistance | |
| Bedaquiline (Novel) | ATP Synthase Inhibition | 0.03 - 0.12 | 0.12 - 0.25 | |
| Delamanid (Novel) | Mycolic Acid Synthesis Inhibition | 0.006 - 0.024 | 0.004 - 0.25 | |
| Pretomanid (Novel) | Mycolic Acid Synthesis Inhibition & Respiratory Poisoning | 0.015 - 0.25 | 0.015 - 1.0 |
As the data indicates, select pyridine-2-methylamine derivatives demonstrate exceptional potency, with MIC values comparable to or even lower than some of the newest approved TB drugs, particularly against resistant strains. This highlights their potential to address the significant clinical challenge of drug-resistant tuberculosis.
Experimental Protocols for Evaluation
The evaluation of novel antitubercular agents follows a standardized set of in vitro assays to determine efficacy and potential toxicity.
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of a compound against M.tb is the Microplate Alamar Blue Assay (MABA).
Step-by-Step MABA Protocol:
-
Preparation of Drug Plates: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M.tb (e.g., H37Rv) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for several days to allow for bacterial growth.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Re-incubation: The plates are incubated for an additional period.
-
Reading of Results: In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to pink resorufin. The MIC is determined as the lowest drug concentration that prevents this color change.
Caption: Workflow for MIC Determination using MABA.
Cytotoxicity Assessment
It is crucial to assess the toxicity of a potential drug candidate against mammalian cells to ensure a favorable therapeutic window. The MTT assay is a widely used colorimetric assay for this purpose.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Mammalian cells (e.g., Vero or HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The cells are treated with serial dilutions of the test compound.
-
Incubation: The plate is incubated to allow the compound to affect cell viability.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
A high IC50 value for a mammalian cell line and a low MIC value against M.tb indicate a high selectivity index, which is a desirable characteristic for a drug candidate.
Conclusion and Future Directions
While specific data on this compound is limited, the broader class of pyridine derivatives represents a highly promising area of research for new antitubercular agents. Their novel mechanism of action, potent in vitro activity against both drug-sensitive and drug-resistant strains of M.tb, and favorable selectivity profiles warrant further investigation. Future research should focus on the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profiles of lead compounds from this class to determine their true clinical potential in the fight against tuberculosis.
References
-
Soares de Melo, C., Singh, V., Myrick, A., Simelane, S. B., Taylor, D., Brunschwig, C., Lawrence, N., Schnappinger, D., Engelhart, C. A., Kumar, A., Parish, T., Su, Q., Myers, T. G., Boshoff, H. I. M., Barry, C. E., III, Sirgel, F. A., van Helden, P. D., Buchanan, K. I., Bayliss, T., Green, S. R., … Wyatt, P. G. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(3), 1479–1498. [Link]
-
Li, X., Liu, Y., Wang, Y., Li, Y., Zhang, W., & Zhang, T. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases, 9(2), 375–386. [Link]
-
Wozniak, A., Ciesielska, A., Augustynowicz-Kopec, E., & Grzelak, K. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1025593. [Link]
-
Ashtekar, D. R., Costa, N. C., Rhee, K. Y., & Tasneen, R. (2014). New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. Antimicrobial Agents and Chemotherapy, 58(1), 394–400. [Link]
-
Soares de Melo, C., Singh, V., Myrick, A., Simelane, S. B., Taylor, D., Brunschwig, C., Lawrence, N., Schnappinger, D., Engelhart, C. A., Kumar, A., Parish, T., Su, Q., Myers, T. G., Boshoff, H. I. M., Barry, C. E., III, Sirgel, F. A., van Helden, P. D., Buchanan, K. I., Bayliss, T., Green, S. R., … Wyatt, P. G. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ResearchGate. [Link]
-
Szabo, D., Veres, D. S., Borbas, A., & Szollosi, D. (2021). Comparison of the Efficacy of Two Novel Antitubercular Agents in Free and Liposome-Encapsulated Formulations. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Kwiecinski, J., & Horswill, A. R. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2111, 143–153. [Link]
-
World Health Organization. (2010). Treatment of Tuberculosis: Guidelines. 4th ed. NCBI Bookshelf. [Link]
- Vacher, B., Ciolino, A., Perdicaro, C., Montay, G., & Puech, A. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and
A Guide to the Comparative Efficacy of Pyridinylmethylamine Analogs as 5-HT1A Receptor Agonists
For drug discovery researchers and medicinal chemists, the pyridine scaffold represents a privileged structure, serving as a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. Within this broad chemical space, pyridinylmethylamine derivatives have emerged as a promising class of compounds, particularly for their potent and selective agonistic activity at the 5-HT1A serotonin receptor. This guide provides an in-depth comparison of the efficacy of key analogs within this class, supported by experimental data and detailed protocols, to aid researchers in their quest for optimized lead compounds.
Introduction: The Therapeutic Promise of 5-HT1A Receptor Agonism
The 5-HT1A receptor, a subtype of the serotonin receptor family, is a well-established therapeutic target for a range of neuropsychiatric disorders, including anxiety and depression. Agonism at this receptor is known to elicit anxiolytic and antidepressant effects. Consequently, the development of potent, selective, and orally bioavailable 5-HT1A agonists is a significant goal in medicinal chemistry. The pyridinylmethylamine core offers a versatile platform for structural modification to enhance affinity, selectivity, and pharmacokinetic properties.
Evaluating Efficacy: Key Experimental Methodologies
To objectively compare the efficacy of different pyridinylmethylamine analogs, a standardized set of in vitro and in vivo assays are employed. Understanding the principles behind these assays is crucial for interpreting the comparative data.
In Vitro Assessment: Receptor Binding and Functional Assays
Receptor Binding Assays: The initial step in characterizing a compound's efficacy is to determine its affinity for the target receptor. This is typically achieved through competitive radioligand binding assays.
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the 5-HT1A receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which is then used to calculate the binding affinity (Ki). A lower Ki value indicates a higher affinity.
Detailed Protocol: 5-HT1A Receptor Binding Assay
-
Preparation of Membranes: Human 5-HT1A receptors are expressed in a suitable cell line (e.g., HEK293 or CHO cells). The cells are harvested and homogenized to prepare a crude membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a selective 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Beyond binding, it is essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like 5-HT1A, this is often assessed by measuring the modulation of downstream signaling pathways, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.
In Vivo Evaluation: Animal Models of Anxiety and Depression
To assess the therapeutic potential of these analogs in a physiological context, various animal models are utilized.
Forced Swimming Test (FST): This is a widely used model to screen for potential antidepressant activity.
-
Principle: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds are expected to reduce the time spent immobile, as the animal will actively try to escape.
Detailed Protocol: Forced Swimming Test in Rats
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
-
Acclimatization: On the first day of the experiment (pre-test), rats are placed in the cylinder for 15 minutes.
-
Drug Administration: 24 hours after the pre-test, the test compounds, a vehicle control, and a positive control (e.g., imipramine) are administered orally.
-
Test Session: 1 hour after drug administration, the rats are placed back into the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility during the 5-minute test is recorded by a trained observer who is blind to the treatment conditions.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Structure-Activity Relationship (SAR) and Comparative Efficacy
The substitution pattern on both the pyridine ring and the amine moiety of the pyridinylmethylamine scaffold significantly influences the compound's efficacy. A study on a series of 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-(H or CH3)-6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)methanone derivatives revealed key SAR insights.[1] The combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to synergistically enhance the 5-HT1A agonist properties.[1]
| Compound | 5-HT1A Binding Affinity (Ki, nM) | In Vitro Agonist Potency (EC50, nM) | In Vivo Antidepressant Activity (FST, MED, mg/kg, p.o.) |
| Analog 38 (5-H, 6-NHMe) | Data not specified | Data not specified | Data not specified |
| Analog 40 (5-Me, 6-NHMe) | High | More potent than 38 | More potent and extensive than imipramine |
| Analog 45 | High | Potent | More potent and extensive than imipramine |
| Analog 54 | High | Potent | More potent and extensive than imipramine |
| Imipramine (Reference) | N/A | N/A | Standard |
Data synthesized from Vacher, B. et al. (1999).[1]
The data clearly indicates that analogs 40, 45, and 54 are potent 5-HT1A receptor agonists with significant antidepressant-like effects in vivo, outperforming the clinically used antidepressant imipramine in the forced swimming test.[1] The enhanced performance of analog 40 compared to its 5-unsubstituted counterpart (analog 38) highlights the importance of substitution at the 5-position of the pyridine ring for agonistic activity.[1]
Visualizing the Workflow and Biological Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental Workflow for Efficacy Evaluation of Pyridinylmethylamine Analogs.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Conclusion and Future Directions
The pyridinylmethylamine scaffold has proven to be a highly fruitful starting point for the development of potent and selective 5-HT1A receptor agonists. The comparative data presented here underscores the critical role of specific structural modifications in optimizing the efficacy of these analogs. Future research should focus on further refining the structure-activity relationships to improve pharmacokinetic profiles, such as oral bioavailability and metabolic stability, to translate the potent preclinical efficacy of these compounds into viable clinical candidates for the treatment of anxiety and depression.
References
-
Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]
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A Head-to-Head Comparison: 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride and its Phenyl-Analog, Phentermine
A Senior Application Scientist's Guide to Understanding the Impact of Bioisosteric Ring Substitution on a Phenethylamine Scaffold
For researchers and drug development professionals, the nuanced interplay between a compound's structure and its pharmacological activity is a central theme. Even subtle molecular modifications can lead to profound changes in potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed head-to-head comparison of 2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride and its well-characterized phenyl analog, phentermine. By examining these two compounds, we can explore the effects of a common bioisosteric replacement—the substitution of a phenyl ring with a pyridine ring—on a classic phenethylamine scaffold.
Introduction: A Tale of Two Rings
This compound is a substituted phenethylamine derivative where the phenyl group is replaced by a pyridine-2-yl moiety. While specific pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to phentermine provides a strong basis for a comparative analysis. Phentermine, a well-known anorectic and central nervous system (CNS) stimulant, has been used for short-term weight management for several decades.[1][2] The primary structural difference between the two compounds is the aromatic ring system, which has significant implications for their physicochemical and pharmacological properties.
The replacement of a phenyl ring with a pyridine ring is a common strategy in medicinal chemistry.[3] Pyridine is considered a bioisostere of benzene, meaning it has a similar size and shape but different electronic properties. The nitrogen atom in the pyridine ring introduces a dipole moment, increases polarity, and provides a hydrogen bond acceptor, which can alter how the molecule interacts with biological targets and metabolic enzymes.[3][4]
Physicochemical Properties: A Comparative Overview
The introduction of a nitrogen atom into the aromatic ring is expected to alter key physicochemical properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-Methyl-1-pyridin-2-yl-propylamine | Phentermine | Rationale for Predicted Differences |
| Molecular Formula | C₉H₁₄N₂ | C₁₀H₁₅N | The presence of an additional nitrogen atom in the pyridine ring. |
| Molecular Weight | 150.22 g/mol (free base) | 149.23 g/mol | The molecular weights are very similar, as expected from the substitution of a CH group with a nitrogen atom. |
| logP (predicted) | 2.581 | ~2.24 | The pyridine nitrogen generally increases polarity, leading to a lower predicted octanol-water partition coefficient (logP) and potentially higher aqueous solubility.[3] |
| pKa (predicted) | Amine: ~10.2, Pyridine: ~5.2 | Amine: ~10.1 | The basicity of the primary amine is expected to be similar. The pyridine nitrogen introduces a second, weaker basic center. |
| Solubility | Expected to be higher in aqueous solutions | Insoluble in water (free base) | The increased polarity from the pyridine ring and the dihydrochloride salt form should enhance water solubility.[5] |
Pharmacological Profile: A Mechanistic Comparison
Phentermine primarily acts as a sympathomimetic amine, stimulating the release of norepinephrine and, to a lesser extent, dopamine from presynaptic nerve terminals.[1][6][7] This increase in catecholamine levels in the synaptic cleft is thought to be the primary mechanism for its appetite-suppressant effects.[1][8] Given the structural similarity, it is highly probable that 2-Methyl-1-pyridin-2-yl-propylamine also functions as a monoamine releasing agent.[9] However, the pyridine ring may introduce new interactions or alter the affinity for monoamine transporters.
A patent for related pyridin-2-yl-methylamine derivatives suggests that these compounds may have agonist activity at serotonin (5-HT) receptors, indicating a potentially broader pharmacological profile than phentermine.
Predicted Receptor and Transporter Interactions
| Target | 2-Methyl-1-pyridin-2-yl-propylamine (Predicted) | Phentermine (Known) |
| Norepinephrine Transporter (NET) | Likely substrate and releasing agent | Substrate and releasing agent[6] |
| Dopamine Transporter (DAT) | Likely substrate and releasing agent | Substrate and releasing agent[6] |
| Serotonin Transporter (SERT) | Potential for interaction | Weak activity |
| 5-HT Receptors | Potential for agonist activity | Not a primary target |
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism of action for phenethylamine-type monoamine releasing agents like phentermine and, presumably, 2-Methyl-1-pyridin-2-yl-propylamine.
Caption: General mechanism of monoamine releasing agents.
Experimental Protocols for Comparative Analysis
To empirically determine the pharmacological profile of this compound and compare it to phentermine, a series of in vitro assays would be necessary.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of neurotransmitters from cells expressing the respective transporters.
Objective: To determine the potency (EC₅₀) of 2-Methyl-1-pyridin-2-yl-propylamine and phentermine to induce the release of ³H-dopamine and ³H-norepinephrine from cells expressing the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hDAT or hNET
-
³H-dopamine and ³H-norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Test compounds (this compound, phentermine)
-
Scintillation fluid and counter
Procedure:
-
Culture hDAT or hNET expressing cells in 24-well plates to confluency.
-
Wash the cells with assay buffer.
-
Preload the cells with the respective radiolabeled neurotransmitter (e.g., 10 nM ³H-dopamine for 30 minutes at 37°C).
-
Wash the cells three times with assay buffer to remove excess radiolabel.
-
Add varying concentrations of the test compounds to the wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Collect the supernatant (containing the released neurotransmitter).
-
Lyse the cells to determine the amount of radiolabel remaining.
-
Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of neurotransmitter release for each compound concentration and determine the EC₅₀ value.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Kᵢ) of 2-Methyl-1-pyridin-2-yl-propylamine and phentermine for hDAT and hNET.
Materials:
-
Cell membranes prepared from HEK293 cells expressing hDAT or hNET
-
Radioligand specific for the transporter (e.g., ³H-WIN 35,428 for hDAT, ³H-nisoxetine for hNET)
-
Assay buffer
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Synthesis Overview
Both compounds can be synthesized through established organic chemistry routes. Phentermine synthesis often starts from benzaldehyde or related precursors.[10][11][12] A plausible synthetic route for 2-Methyl-1-pyridin-2-yl-propylamine could involve the reaction of 2-picoline with a suitable electrophile to introduce the propyl-amine side chain, followed by functional group manipulations.
Conclusion and Future Directions
The head-to-head comparison of this compound and phentermine offers a valuable case study in the principles of medicinal chemistry and drug design. The bioisosteric replacement of the phenyl ring with a pyridine ring is predicted to increase polarity and may introduce new pharmacological activities, such as interactions with serotonin receptors.
For researchers in drug development, 2-Methyl-1-pyridin-2-yl-propylamine represents an interesting lead compound for further investigation. The experimental protocols outlined in this guide provide a clear path for characterizing its pharmacological profile. Future studies should focus on in vitro and in vivo experiments to validate these predictions and to explore its potential as a CNS therapeutic agent. Understanding the structure-activity relationships within this chemical series could lead to the development of novel compounds with improved efficacy and safety profiles.
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Subbaiah, M. A. M., & Meanwell, N. A. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8419–8443. [Link]
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Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
